Product packaging for Platensimycin(Cat. No.:CAS No. 835876-32-9)

Platensimycin

Numéro de catalogue: B021506
Numéro CAS: 835876-32-9
Poids moléculaire: 441.5 g/mol
Clé InChI: CSOMAHTTWTVBFL-OFBLZTNGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Platensimycin is a novel broad-spectrum antibiotic of natural origin, produced by Streptomyces platensis . It represents a unique class of antibacterial agent with a potent and unique mode of action, making it a valuable tool for antimicrobial research. Its primary mechanism involves the selective inhibition of the bacterial elongation condensing enzyme β-ketoacyl-(acyl-carrier-protein) synthase II (FabF) . This enzyme is essential for fatty acid biosynthesis, a pathway required for bacterial cell membrane formation in Gram-positive bacteria . By specifically targeting and binding to the acyl-enzyme intermediate of FabF, this compound effectively halts cellular lipid biosynthesis . This mechanism is of particular interest in the fight against antimicrobial resistance. This compound demonstrates potent activity against a panel of Gram-positive pathogens, including critical antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant enterococci (VRE) . Crucially, due to its distinct target, it exhibits no cross-resistance with other major classes of antibiotics, offering a promising scaffold for the development of new therapeutic agents . Research use of this compound is focused on exploring novel antibacterial strategies, understanding bacterial fatty acid synthesis, and addressing multidrug-resistant bacterial infections. Research Applications: • Investigation of bacterial fatty acid synthesis (FAS II pathway). • Study of novel mechanisms to combat multidrug-resistant Gram-positive bacteria. • Exploration of lead compounds for next-generation antibiotic development. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27NO7 B021506 Platensimycin CAS No. 835876-32-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-[3-[(1S,5S,6R,7S,9S,10S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO7/c1-22(7-6-17(28)25-18-14(26)4-3-13(19(18)29)21(30)31)16(27)5-8-24-10-12-9-15(20(22)24)32-23(12,2)11-24/h3-5,8,12,15,20,26,29H,6-7,9-11H2,1-2H3,(H,25,28)(H,30,31)/t12-,15+,20+,22-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOMAHTTWTVBFL-OFBLZTNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC34CC1CC(C3C(C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)O)O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@]34C[C@H]1C[C@@H]([C@H]3[C@](C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)O)O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80894888
Record name Platensimycin
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Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835876-32-9
Record name Platensimycin
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URL https://commonchemistry.cas.org/detail?cas_rn=835876-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Platensimycin
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Record name Platensimycin
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URL https://www.drugbank.ca/drugs/DB08407
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Record name Platensimycin
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Record name PLATENSIMYCIN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Platensimycin: A Technical Guide to its Discovery, Isolation, and Mechanism of Action from Streptomyces platensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platensimycin, a novel antibiotic produced by Streptomyces platensis, represents a significant breakthrough in the fight against drug-resistant bacteria. Its unique mode of action, targeting the fatty acid synthesis (FASII) pathway, circumvents existing resistance mechanisms. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, intended for professionals in the fields of microbiology, natural product chemistry, and drug development. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to serve as a comprehensive resource for further research and development.

Discovery of this compound: A Targeted Approach

The discovery of this compound by researchers at Merck was a landmark achievement, stemming from a highly targeted screening strategy designed to identify inhibitors of bacterial fatty acid biosynthesis.[1][2] This approach was a departure from traditional high-throughput screening methods that relied solely on whole-cell antibacterial activity.

The Antisense Differential Sensitivity Assay

The core of the discovery process was a target-based, whole-cell screening strategy known as the antisense differential sensitivity assay.[1][3] This innovative method utilized two parallel screens: one with a wild-type strain of Staphylococcus aureus and another with an engineered strain expressing antisense RNA against the fabF gene. The fabF gene encodes β-ketoacyl acyl carrier protein synthase II (FabF), a crucial enzyme in the elongation phase of fatty acid synthesis.[1][3]

The rationale behind this assay is that a strain with reduced levels of a specific enzyme (due to antisense RNA interference) will be hypersensitive to inhibitors of that particular enzyme. Therefore, compounds that showed a significantly larger zone of inhibition against the fabF antisense strain compared to the wild-type strain were identified as potential FabF inhibitors. This method allowed for the detection of compounds at concentrations that would be too low to be identified in standard whole-cell assays.[4]

From a screen of over 250,000 natural product extracts, derived from 83,000 microbial strains grown under various conditions, this compound was identified as a potent and selective inhibitor of FabF.[4]

Experimental Workflow for Discovery

The following diagram illustrates the logical workflow of the antisense differential sensitivity assay used for the discovery of this compound.

Discovery_Workflow cluster_screening High-Throughput Screening cluster_analysis Hit Identification cluster_confirmation Confirmation & Isolation Extracts 250,000 Natural Product Extracts Plate_WT Agar Plate with Wild-Type S. aureus Extracts->Plate_WT Application of Extracts Plate_AS Agar Plate with fabF Antisense S. aureus Extracts->Plate_AS Application of Extracts Incubation Incubation Plate_WT->Incubation Plate_AS->Incubation Measure_Zones Measure Zones of Inhibition Incubation->Measure_Zones Compare_Zones Compare Inhibition Zones (Antisense vs. Wild-Type) Measure_Zones->Compare_Zones Identify_Hits Identify Hits with Enhanced Activity against Antisense Strain Compare_Zones->Identify_Hits Differential Activity Biochemical_Assay Biochemical FabF Inhibition Assay Identify_Hits->Biochemical_Assay Isolation Isolation & Purification of Active Compound Biochemical_Assay->Isolation This compound This compound Isolation->this compound

Discovery workflow for this compound.

Fermentation and Isolation of this compound

This compound is a secondary metabolite produced by the soil bacterium Streptomyces platensis.[4] Optimization of fermentation conditions and the development of efficient isolation protocols are critical for obtaining sufficient quantities of the compound for research and development.

Fermentation of Streptomyces platensis

Several strains of S. platensis have been identified as producers of this compound, including MA7327, the original isolate from a South African soil sample.[4][5] Genetic engineering has led to the development of overproducing strains, significantly increasing fermentation yields.[6]

2.1.1. Fermentation Media and Conditions

While specific media compositions are often proprietary, published studies indicate the importance of manipulating carbon and nitrogen sources, as well as inorganic salts, to optimize this compound production. A summary of key media components and fermentation parameters is provided in the table below.

ParameterCondition/ComponentReference
Producing Strain Streptomyces platensis SB12026 (overproducing mutant)[7]
Seed Medium (ISM-3) Dextrose, Yeast Extract, Malt Extract, MgSO₄·7H₂O, FeCl₃·6H₂O[7]
Production Medium Soluble Starch, Soybean Flour, MOPS sodium salt, CaCO₃[7]
Incubation Temperature 30°C[7]
Agitation 220 rpm (flasks), 350 rpm (fermentors)[7]
Dissolved Oxygen (DO) 40% - 80%[7]
Fermentation Time 7 days[7]

2.1.2. This compound Production Yields

The yield of this compound can vary significantly depending on the strain and fermentation conditions. The following table summarizes reported production titers.

S. platensis StrainFermentation ConditionThis compound Titer (mg/L)Reference
MA7327 (Wild-Type)Initial Conditions2 - 4[6]
MA7327 (Wild-Type)Optimized Fermentationup to 56[6]
SB12002 (Engineered)PTM Production Medium323 ± 29[6]
SB12026 (Engineered)Optimized Medium (Flasks)~1300[7]
SB12026 (Engineered)Optimized Medium (15-L Fermentor)1560[7]
Isolation and Purification Protocol

The isolation of this compound from the fermentation broth is typically a multi-step process involving extraction and chromatography.

2.2.1. General Isolation Procedure

  • Adsorption: The fermentation broth is treated with an adsorbent resin, such as Amberlite XAD-16, to capture the this compound.[6]

  • Elution: The resin is washed to remove impurities, and the this compound is then eluted with an organic solvent like methanol.[6]

  • Chromatography: The crude extract is subjected to one or more chromatographic steps for purification.

    • Polyamide Chromatography: This has been shown to be an effective step in the purification process.[7]

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common final step to obtain highly pure this compound.[3]

Experimental Workflow for Isolation

The following diagram outlines the general workflow for the isolation and purification of this compound from a Streptomyces platensis fermentation culture.

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation_Broth S. platensis Fermentation Broth Add_Resin Addition of XAD-16 Resin Fermentation_Broth->Add_Resin Centrifugation Centrifugation Add_Resin->Centrifugation Separate_Phases Separate Supernatant, Mycelial Cake, and Resin Centrifugation->Separate_Phases Elution Elute Resin with Methanol Separate_Phases->Elution Resin Fraction Crude_Extract Crude this compound Extract Elution->Crude_Extract Polyamide_Chrom Polyamide Chromatography Crude_Extract->Polyamide_Chrom RP_HPLC Reversed-Phase HPLC Polyamide_Chrom->RP_HPLC Pure_this compound Pure this compound RP_HPLC->Pure_this compound

Isolation and purification workflow.

Mechanism of Action: Inhibition of Fatty Acid Synthesis

This compound exerts its potent antibacterial activity by selectively inhibiting a key enzyme in the bacterial fatty acid synthesis (FASII) pathway.[6] This pathway is essential for building bacterial cell membranes and is distinct from the fatty acid synthesis pathway in mammals, making it an attractive target for antibiotic development.[7]

The Target: β-ketoacyl-ACP Synthase I/II (FabF/B)

The specific molecular target of this compound is β-ketoacyl-acyl carrier protein (ACP) synthase I/II, also known as FabF/B.[6] FabF/B is a condensing enzyme responsible for the elongation of fatty acid chains.[1] It catalyzes the condensation of malonyl-ACP with an acyl-ACP substrate, extending the fatty acid chain by two carbon atoms.[1]

This compound is a highly selective inhibitor of FabF/B.[6] It shows significantly weaker inhibition against other enzymes in the FASII pathway, such as FabH, the initiating condensing enzyme.[2][8]

Molecular Mechanism of Inhibition

This compound does not bind to the free FabF/B enzyme. Instead, it specifically interacts with the acyl-enzyme intermediate, which is formed when the growing fatty acid chain is covalently attached to a cysteine residue in the enzyme's active site.[1][6] this compound then binds to the malonyl-ACP binding site, preventing the next round of fatty acid elongation.[1] X-ray crystallography has revealed that a conformational change in the enzyme upon acylation is necessary for this compound to bind.[6]

FabF/B Inhibition Assays

The inhibitory activity of this compound against FabF/B can be quantified using various biochemical assays.

3.3.1. FabH/FabF PAGE Elongation Assay

This assay reconstitutes the initial steps of fatty acid synthesis in vitro and allows for the simultaneous assessment of FabH and FabF activity. The accumulation or depletion of specific intermediates, such as acetoacetyl-ACP (a product of FabH) and longer β-ketoacyl-ACPs (products of FabF), can be visualized by polyacrylamide gel electrophoresis (PAGE) and quantified to determine the IC₅₀ values for inhibitors.[8]

3.3.2. Single-Enzyme Catalytic Assays

These assays measure the activity of purified FabF or FabH enzymes independently. They provide a more direct assessment of an inhibitor's potency against a specific enzyme.

The following table summarizes the inhibitory concentrations of this compound against its target enzymes.

AssayTarget EnzymeOrganismIC₅₀Reference
Single-Enzyme Catalytic AssayFabFS. aureus48 nM[9]
Single-Enzyme Catalytic AssayFabFE. coli160 nM[9]
Single-Enzyme Catalytic AssayFabHS. aureus67 µM[8][9]
FabH/FabF PAGE Elongation AssayFabFS. aureus0.13 µg/mL (0.29 µM)[8]
FabH/FabF PAGE Elongation AssayFabHS. aureus109 µg/mL (247 µM)[8]
Whole-Cell Lipid BiosynthesisFASII PathwayS. aureus0.1 µg/mL[9][10]
Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound within the bacterial fatty acid synthesis (FASII) pathway.

MoA_Pathway cluster_fasii Bacterial Fatty Acid Synthesis (FASII) Pathway Acetyl_CoA Acetyl-CoA FabH FabH (Initiation) Acetyl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH FabF FabF (Elongation) Malonyl_ACP->FabF Acyl_ACP Acyl-ACP (Growing Chain) FabH->Acyl_ACP Acyl_ACP->FabF Elongated_Acyl_ACP Elongated Acyl-ACP FabF->Elongated_Acyl_ACP Elongated_Acyl_ACP->Acyl_ACP Multiple Cycles Fatty_Acids Fatty Acids Elongated_Acyl_ACP->Fatty_Acids Cell_Membrane Cell Membrane Biosynthesis Fatty_Acids->Cell_Membrane This compound This compound This compound->Inhibition Inhibition->FabF Inhibits Elongation

Mechanism of action of this compound.

In Vivo Efficacy

This compound has demonstrated significant efficacy in animal models of bacterial infection, particularly against Staphylococcus aureus.

Mouse Infection Model

In a mouse model of disseminated S. aureus infection, continuous intravenous infusion of this compound was shown to be highly effective.[9][10] This mode of administration was necessary to overcome the compound's rapid clearance from the body.[2]

4.1.1. Efficacy Data

The following table summarizes the in vivo efficacy of this compound in a mouse model.

Dosing Regimen (Continuous Infusion)Outcome in Infected Mouse KidneyReference
50 µg/hSmall decrease in viable S. aureus cells[9][10]
100 µg/h10⁴-fold (4-log) reduction in viable S. aureus[9][10]
150 µg/h10⁵-fold (5-log) reduction in viable S. aureus[9][10]

At a dosing of 150 µg/h, 40% of the infected kidneys were cleared of any viable S. aureus.[9][10] These studies were conducted with no observable toxicity in the mice.

Conclusion

This compound stands as a testament to the power of target-based screening in the discovery of novel antibiotics. Its unique mechanism of action against the essential FabF/B enzymes in the bacterial fatty acid synthesis pathway makes it a promising lead compound for the development of new treatments for infections caused by Gram-positive pathogens, including multidrug-resistant strains. While challenges related to its pharmacokinetic properties remain, the detailed understanding of its discovery, isolation, and mechanism of action presented in this guide provides a solid foundation for future research aimed at optimizing this important new class of antibiotics.

References

Platensimycin's Mechanism of Action as a FabF Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platensimycin, a natural product isolated from Streptomyces platensis, has garnered significant attention as a potent and selective inhibitor of bacterial fatty acid synthesis.[1][2] Its unique mode of action, targeting the β-ketoacyl-acyl carrier protein (ACP) synthase II (FabF), presents a promising avenue for the development of novel antibiotics, particularly against drug-resistant Gram-positive pathogens.[1][3][4] This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction: The Rise of a Novel Antibiotic

The escalating crisis of antibiotic resistance necessitates the discovery of new therapeutic agents with novel mechanisms of action. This compound emerged from a target-based, whole-cell screening approach as a selective inhibitor of fatty acid biosynthesis, a fundamental process in bacteria.[2] Unlike many existing antibiotics that target cell wall synthesis, protein synthesis, or DNA replication, this compound disrupts the elongation of fatty acid chains, a pathway with distinct differences between bacteria (Type II FAS) and mammals (Type I FAS), suggesting a favorable selectivity profile.

This compound exhibits potent, broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][5][6] Its novel mechanism of action means it does not show cross-resistance with other major antibiotic classes.[6]

Mechanism of Action: Targeting the Acyl-Enzyme Intermediate

This compound's primary molecular target is FabF, a key condensing enzyme in the bacterial Type II fatty acid synthesis (FASII) pathway.[1][3][7] The FASII pathway is responsible for the iterative elongation of fatty acid chains, which are essential components of bacterial cell membranes.

The mechanism of inhibition is highly specific. This compound does not bind to the free FabF enzyme. Instead, it selectively interacts with the acyl-enzyme intermediate of FabF.[7][8] This intermediate is formed when FabF is acylated by a growing fatty acyl-ACP chain. X-ray crystallography studies have revealed that a conformational change occurs upon acylation of FabF, creating a binding pocket for this compound.[8] this compound then binds to this pocket, effectively blocking the subsequent binding of malonyl-ACP and halting the fatty acid elongation cycle.[7]

Signaling Pathway Diagram

FASII_Inhibition cluster_FASII Bacterial Fatty Acid Synthesis II (FASII) Pathway Acetyl-CoA Acetyl-CoA FabH FabH Acetyl-CoA->FabH Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH Acyl-ACP (C4) Acyl-ACP (C4) FabH->Acyl-ACP (C4) Initiation Elongation Cycle Elongation Cycle Acyl-ACP (C4)->Elongation Cycle FabF FabF Elongation Cycle->FabF Elongation Acyl-FabF Intermediate Acyl-FabF Intermediate FabF->Acyl-FabF Intermediate Acylation Long-chain Fatty Acids Long-chain Fatty Acids Acyl-FabF Intermediate->Long-chain Fatty Acids Condensation with Malonyl-ACP This compound This compound This compound->Acyl-FabF Intermediate Inhibition

Caption: Inhibition of the Bacterial Fatty Acid Synthesis II Pathway by this compound.

Quantitative Data: Inhibitory Potency and Antibacterial Spectrum

The efficacy of this compound as a FabF inhibitor and an antibacterial agent has been quantified through various in vitro assays. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Fab Enzymes
Enzyme TargetOrganismIC50Reference
FabFStaphylococcus aureus48 nM[5][7]
FabF/BEscherichia coli160 nM[7][9]
FabHStaphylococcus aureus67 µM[5][7][10][11]

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Strains
Bacterial StrainResistance ProfileMIC (µg/mL)Reference
Staphylococcus aureusMethicillin-Sensitive (MSSA)0.5[5]
Staphylococcus aureusMethicillin-Resistant (MRSA)0.5 - 1.0[5]
Enterococcus faecalisVancomycin-Resistant (VRE)0.1[5]
Streptococcus pneumoniae0.1 - 1.0[5]
Escherichia coli (wild-type)>64[7]
Escherichia coli (tolC mutant)Efflux Pump Deficient<1.0[7]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

FabH/FabF PAGE Elongation Assay

This assay quantitatively differentiates inhibitors against FabF and/or FabH by analyzing the accumulation of radiolabeled fatty acid intermediates.

Materials:

  • Crude S. aureus cytosolic protein extract (containing FASII enzymes)

  • This compound (or other test inhibitors)

  • 100 mM Sodium phosphate buffer (pH 7.0)

  • Lauroyl-CoA

  • Acetyl-CoA

  • S. aureus Acyl Carrier Protein (ACP)

  • Dithiothreitol (DTT)

  • [¹⁴C]malonyl-CoA

  • Urea-polyacrylamide gel (Urea-PAGE) system

  • Phosphorimager

Procedure:

  • Enzyme Preparation: Prepare a crude cytosolic protein extract from S. aureus containing the fatty acid synthesis II (FASII) enzymes.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 100 mM sodium phosphate (pH 7.0), 10 µM lauroyl-CoA, 10 µM acetyl-CoA, and 5 µM S. aureus ACP (pre-treated with 3 mM DTT).

  • Inhibitor Incubation: Add serial dilutions of this compound to the reaction mixtures and pre-incubate for 20 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding 5 µM [¹⁴C]malonyl-CoA.

  • Incubation: Incubate the reaction at 30°C for 10 minutes.

  • Reaction Termination: Stop the reaction by adding a suitable loading buffer.

  • PAGE Analysis: Separate the radiolabeled products (malonyl-ACP, acetoacetyl-ACP, and long-chain β-ketoacyl-ACP) on a urea-polyacrylamide gel.

  • Visualization and Quantification: Visualize the radiolabeled bands using a phosphorimager and quantify the band intensities to determine the IC50 values for FabF and FabH inhibition.

Whole-Cell Fatty Acid Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit fatty acid synthesis in intact bacterial cells by monitoring the incorporation of a radiolabeled precursor.

Materials:

  • Bacterial culture (e.g., S. aureus)

  • Growth medium (e.g., Mueller-Hinton broth)

  • This compound (or other test inhibitors)

  • Radiolabeled precursor (e.g., [¹⁴C]-acetate or [³H]-glycerol)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Grow the bacterial strain to the mid-logarithmic phase in the appropriate growth medium.

  • Inhibitor Treatment: Aliquot the cell culture into tubes and add serial dilutions of this compound.

  • Radiolabeling: Add the radiolabeled precursor to each tube.

  • Incubation: Incubate the cultures for a defined period to allow for precursor incorporation into fatty acids.

  • Lipid Extraction: Harvest the cells by centrifugation and perform a lipid extraction using a suitable solvent system (e.g., chloroform:methanol).

  • Scintillation Counting: Transfer the lipid extract to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the radiolabeled precursor incorporation (IC50).

Direct Binding Assay

This assay directly measures the binding of a radiolabeled ligand (this compound derivative) to its target protein (FabF).

Materials:

  • Purified recombinant FabF protein

  • Radiolabeled this compound derivative (e.g., [³H]-dihydrothis compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • Non-specific binding inhibitor (e.g., unlabeled this compound)

  • 96-well filter plates

  • Vacuum manifold

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, add purified FabF protein to the assay buffer.

  • Competition Binding: For determining non-specific binding, add an excess of unlabeled this compound.

  • Radioligand Addition: Add the radiolabeled this compound derivative to all wells.

  • Incubation: Incubate the plate at room temperature to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding and determine binding parameters such as the dissociation constant (Kd).

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Activity Assessment Start Start In_Vitro_Assay FabH/FabF PAGE Elongation Assay Start->In_Vitro_Assay Whole_Cell_Assay Whole-Cell Fatty Acid Synthesis Inhibition Assay Start->Whole_Cell_Assay Binding_Assay Direct Binding Assay Start->Binding_Assay Susceptibility_Test Antimicrobial Susceptibility Testing (MIC) Start->Susceptibility_Test Data_Analysis Data Analysis and Interpretation In_Vitro_Assay->Data_Analysis Whole_Cell_Assay->Data_Analysis Binding_Assay->Data_Analysis Susceptibility_Test->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for evaluating the inhibitory activity of this compound.

Resistance Mechanisms

While this compound's novel mechanism of action makes it less susceptible to existing resistance mechanisms, bacteria can develop resistance. Known mechanisms include:

  • Target Modification: Mutations in the fabF gene can alter the structure of the FabF enzyme, reducing the binding affinity of this compound.

  • Target Replacement: The producing organism, Streptomyces platensis, possesses a PTM-insensitive FabF variant and a gene (ptmP3) that can functionally replace both FabH and FabF, conferring self-resistance.[12][13]

  • Efflux Pumps: In Gram-negative bacteria like E. coli, active efflux pumps can transport this compound out of the cell, preventing it from reaching its intracellular target.[7] This is a primary reason for its limited activity against wild-type Gram-negative bacteria.

Conclusion and Future Directions

This compound represents a significant advancement in the quest for new antibiotics. Its selective inhibition of FabF through a unique mechanism provides a powerful tool for combating drug-resistant Gram-positive infections. The in-depth understanding of its mode of action, supported by the experimental protocols outlined in this guide, is crucial for the rational design and development of next-generation FabF inhibitors with improved potency, broader spectrum, and reduced susceptibility to resistance. Future research should focus on overcoming the challenge of Gram-negative inactivity, potentially by co-administering this compound with efflux pump inhibitors, and on exploring the therapeutic potential of this compound analogs.

References

Unraveling Platensimycin: A Technical Guide to its Structure Elucidation and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platensimycin, a novel natural product isolated from Streptomyces platensis, has garnered significant attention in the scientific community due to its potent, broad-spectrum antibiotic activity against various drug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique mode of action, the inhibition of bacterial fatty acid synthesis (FASII) by targeting the FabF/B enzymes, presents a promising avenue for the development of new antibacterial agents.[1][2][3] This technical guide provides an in-depth analysis of the pivotal experiments and data that led to the complete elucidation of this compound's complex structure and absolute stereochemistry, serving as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Isolation and Initial Characterization

This compound was first isolated from the fermentation broth of Streptomyces platensis (strain MA7327) through a multi-step purification process. The producing organism was cultivated in a production medium, and the resulting whole broth was extracted with methyl ethyl ketone. The organic extract was concentrated and subjected to further purification.

Experimental Protocols

Isolation and Purification:

A two-step process was employed for the isolation of this compound. The initial capture step was followed by reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.[1]

Planar Structure Determination via Spectroscopic Methods

The planar structure of this compound was established through a combination of mass spectrometry and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) established the molecular formula of this compound as C₂₄H₂₇NO₇.[4]

NMR Spectroscopy: A comprehensive set of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were utilized to piece together the intricate carbon skeleton and the connectivity of the atoms. These analyses revealed two main structural components: a highly substituted aromatic moiety and a complex tetracyclic "cage" domain, linked by an amide bond.[3]

Data Presentation

Table 1: ¹H and ¹³C NMR Data for this compound

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, Multiplicity, J in Hz)
Aromatic Moiety
1'115.7
2'158.5
3'107.5
4'158.8
5'110.46.55 (d, 8.9)
6'127.77.61 (d, 8.9)
7' (COOH)174.9
Amide Linker
1" (C=O)175.2
2" (CH₂)32.2
3" (CH₂)32.6
Tetracyclic Cage
147.22.43 (br s)
241.21.89 (m), 1.81 (br d, 11.2)
376.94.47 (br s)
487.3
555.42.20 (t, 6.3)
6129.95.93 (d, 9.8)
7154.46.37 (d, 9.8)
8203.7
946.6
1045.5
1143.51.81 (br d, 11.2)
1247.0
131.71 (br d, 10.5)
14
15 (CH₃)23.71.40 (s)
16 (CH₃)24.91.14 (s)

Note: NMR data is compiled from various sources and may show slight variations depending on the solvent and instrument used. The numbering scheme is based on published literature.

Elucidation of Stereochemistry

The determination of the absolute stereochemistry of this compound's multiple chiral centers was a critical and challenging aspect of its structure elucidation. This was ultimately achieved through X-ray crystallographic analysis of a heavy-atom derivative.

Derivatization and X-ray Crystallography

To facilitate X-ray crystallographic analysis and apply the heavy atom method for absolute stereochemistry determination, a bromo-derivative of this compound was synthesized.

Experimental Protocols

Preparation of the Bromo-derivative: The details of the synthesis of the bromo-derivative were not extensively published in the initial communication but involved the selective bromination of the aromatic ring.

X-ray Crystallographic Analysis:

A single crystal of the bromo-platensimycin derivative was subjected to X-ray diffraction analysis. The resulting diffraction data allowed for the unambiguous determination of the three-dimensional arrangement of the atoms in the molecule, including the relative stereochemistry of all chiral centers. The presence of the bromine atom enabled the determination of the absolute configuration using anomalous dispersion.

Data Presentation

Table 2: Crystallographic Data for the Bromo-derivative of this compound

ParameterValue
Chemical FormulaC₂₄H₂₆BrNO₇
Formula Weight520.38
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.176(4)
b (Å)11.376(5)
c (Å)19.084(8)
V (ų)2211.1(16)
Z4
ρcalc (g/cm³)1.562
Flack Parameter-0.02(3)

Data obtained from the supporting information of the original structure elucidation publication.[5]

The determined absolute stereochemistry was later unequivocally confirmed through the enantioselective total synthesis of (-)-platensimycin.[6]

Logical Workflow of Structure Elucidation

The process of determining the complete structure of this compound followed a logical and systematic progression of experiments. This workflow is visualized in the following diagram.

platensimycin_elucidation cluster_isolation Isolation & Purification cluster_planar Planar Structure Determination cluster_stereo Stereochemistry Determination cluster_confirmation Structural Confirmation Fermentation Fermentation of S. platensis Extraction Solvent Extraction Fermentation->Extraction Purification HPLC Purification Extraction->Purification HRMS HRMS (Molecular Formula) Purification->HRMS NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Purification->NMR_2D Planar_Structure Proposed Planar Structure HRMS->Planar_Structure NMR_1D->Planar_Structure NMR_2D->Planar_Structure Derivatization Bromination Planar_Structure->Derivatization Xray X-ray Crystallography Derivatization->Xray Absolute_Stereo Absolute Stereochemistry Xray->Absolute_Stereo Total_Synthesis Enantioselective Total Synthesis Absolute_Stereo->Total_Synthesis Final_Structure Confirmed Structure of this compound Total_Synthesis->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

Mechanism of Action: Inhibition of Fatty Acid Synthesis

This compound exerts its antibacterial effect by inhibiting the FabF enzyme, a key component of the type II fatty acid synthase (FASII) system in bacteria. This pathway is responsible for the biosynthesis of essential fatty acids that are vital for bacterial membrane formation and survival. The diagram below illustrates the role of FabF in the FASII pathway and its inhibition by this compound.

fabf_inhibition cluster_pathway Bacterial Fatty Acid Synthesis (FASII) cluster_inhibition Inhibition by this compound Malonyl_ACP Malonyl-ACP FabF FabF Enzyme Malonyl_ACP->FabF Acyl_ACP Acyl-ACP (Cn) Acyl_ACP->FabF Ketoacyl_ACP β-Ketoacyl-ACP (Cn+2) FabF->Ketoacyl_ACP Condensation Elongation_Cycle Further Elongation Cycles Ketoacyl_ACP->Elongation_Cycle This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->FabF

References

Unveiling the Potential of Platensimycin: An In-depth Technical Guide to its Early-Stage Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Platensimycin, a natural product isolated from Streptomyces platensis, has emerged as a promising antibiotic candidate due to its novel mechanism of action and potent activity against a range of Gram-positive pathogens, including multidrug-resistant strains. This technical guide provides a comprehensive overview of the early-stage research on this compound's efficacy, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Quantitative Efficacy Data

The antibacterial efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative overview of its activity.

Table 1: In Vitro Inhibitory Activity of this compound
Target Enzyme/OrganismStrainAssay TypeIC50 / MIC (µg/mL)Reference
Enzyme Inhibition
Staphylococcus aureus FabFSingle-enzyme catalytic assay0.048 (48 nM)[1]
Escherichia coli FabFSingle-enzyme catalytic assay0.160 (160 nM)[1]
Staphylococcus aureus FabHSingle-enzyme catalytic assay67 (67 µM)[1]
Antibacterial Activity
Staphylococcus aureus (MRSA)ATCC 33591Broth Microdilution0.2 - 0.4[2]
Enterococcus faecalis (VRE)ATCC 51575Broth Microdilution0.4 - 0.8[2]
Streptococcus pneumoniaePenicillin-ResistantBroth Microdilution< 1.0[3]
Mycobacterium tuberculosis12[2]

*MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.

Table 2: In Vivo Efficacy of this compound in a Mouse Peritonitis Model
Mouse ModelPathogenTreatment RegimenOutcomeReference
PeritonitisMethicillin-resistant Staphylococcus aureus (MRSA)10 mg/kg, intraperitoneal injection at 1 and 5 hours post-infectionIncreased survival rate compared to untreated controls[4]
Systemic InfectionStaphylococcus aureusContinuous intravenous infusionEradication of infection[5]

Mechanism of Action: Targeting Fatty Acid Synthesis

This compound exerts its antibacterial effect by selectively inhibiting the bacterial type II fatty acid synthesis (FASII) pathway, a process essential for building bacterial cell membranes.[3] Specifically, it targets β-ketoacyl-(acyl-carrier-protein) synthase I/II (FabF/B), crucial elongation enzymes in this pathway.[5] this compound binds to the active site of FabF/B, preventing the condensation reaction of malonyl-ACP with the growing acyl-ACP chain, thereby halting fatty acid elongation and ultimately inhibiting bacterial growth.[2] This targeted approach contributes to its lack of cross-resistance with many existing classes of antibiotics.[5]

This compound Mechanism of Action cluster_fasii Bacterial Fatty Acid Synthesis II (FASII) Pathway cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Elongated Acyl-ACP Elongated Acyl-ACP Malonyl-ACP->Elongated Acyl-ACP Acyl-ACP Acyl-ACP Acyl-ACP->Elongated Acyl-ACP FabF/B (Condensation) Fatty Acids Fatty Acids Elongated Acyl-ACP->Fatty Acids Further Elongation Cycles Cell Membrane Cell Membrane Fatty Acids->Cell Membrane This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Acyl-ACP Blocks Condensation MIC Determination Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform 2-Fold Serial Dilution of this compound in 96-Well Plate start->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end Mouse Peritonitis Model Workflow start Start infect Induce Peritonitis in Mice with MRSA start->infect grouping Divide Mice into Treatment and Control Groups infect->grouping treat Administer this compound (or Controls) via IP Injection grouping->treat monitor Monitor Survival over 7 Days treat->monitor assess Assess Efficacy based on Survival Rates monitor->assess end End assess->end

References

Platensimycin: A Technical Guide to its Inhibition of Bacterial Fatty Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. Platensimycin, a natural product isolated from Streptomyces platensis, represents a significant breakthrough in this area.[1][2][3] It exhibits potent, broad-spectrum activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), by selectively inhibiting a crucial pathway: fatty acid biosynthesis.[1][4][5][6] This technical guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Introduction: A Novel Antibiotic Target

For decades, the core antibiotic arsenal has targeted a limited set of bacterial processes, such as cell wall synthesis, protein synthesis, and DNA replication.[7] The emergence of resistance has highlighted the urgent need for new targets.[1][2] The bacterial fatty acid synthesis (FASII) pathway is an attractive target because it is essential for building cell membranes and differs significantly from the type I fatty acid synthase (FASI) system found in mammals.[1][8][9]

This compound was discovered by Merck Research Laboratories using an innovative target-based, whole-cell screening approach involving antisense RNA gene-silencing techniques.[4][10][11][12] This method allowed for the identification of compounds that might have been missed by conventional screening.[10][11] The molecule consists of two main parts: a 3-amino-2,4-dihydroxybenzoic acid polar group linked by an amide bond to a lipophilic tetracyclic ketolide core.[4][13] Its unique structure is matched by its unique mode of action, making it a valuable lead compound for antibiotic development.

Mechanism of Action: Halting Fatty Acid Elongation

This compound exerts its antibacterial effect by specifically inhibiting the β-ketoacyl-(acyl-carrier-protein) synthase I/II, commonly known as FabF/B.[4][5][10] These enzymes are critical for the elongation phase of fatty acid synthesis, which is essential for bacterial membrane production.[4][10]

The FASII pathway involves a cycle of condensation, reduction, and dehydration steps. This compound specifically targets the condensation step catalyzed by FabF. The mechanism involves:

  • Acyl-Enzyme Intermediate Formation : FabF operates via a "ping-pong" kinetic mechanism. First, an acyl-Acyl Carrier Protein (ACP) binds to the enzyme, and the acyl group is transferred to a cysteine residue in the active site, forming a covalent acyl-FabF intermediate.[14]

  • This compound Binding : this compound does not bind effectively to the free enzyme. Instead, it specifically and potently binds to the acyl-FabF intermediate.[5][6][8][14][15] This binding is enhanced significantly after the enzyme has been acylated.[8][15]

  • Inhibition of Malonyl-ACP Binding : By occupying the active site of the acyl-FabF intermediate, this compound physically blocks the binding of the second substrate, malonyl-ACP. This action halts the condensation reaction, preventing the fatty acid chain from being elongated.

While this compound is a potent inhibitor of the elongation condensing enzyme FabF, it is a very weak inhibitor of the initiation condensing enzyme, FabH.[1][9][12] This selectivity underscores its specific mode of action within the FASII pathway.

FASII_Pathway cluster_elongation Elongation Cycle cluster_condensation Condensation Acetyl_CoA Acetyl-CoA FabH FabH (β-ketoacyl-ACP synthase III) Acetyl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Acetoacetyl_ACP Acetoacetyl-ACP FabH->Acetoacetyl_ACP Acyl_ACP_input Acyl-ACP (C[n]) Ketoacyl_ACP β-Ketoacyl-ACP FabG FabG (Reductase) Ketoacyl_ACP->FabG Hydroxyacyl_ACP β-Hydroxyacyl-ACP FabZ FabZ (Dehydratase) Hydroxyacyl_ACP->FabZ Enoyl_ACP trans-2-Enoyl-ACP FabI FabI (Reductase) Enoyl_ACP->FabI Acyl_ACP Acyl-ACP (C[n+2]) Acyl_ACP->Acyl_ACP_input Recycles for next round FabG->Hydroxyacyl_ACP FabZ->Enoyl_ACP FabI->Acyl_ACP Malonyl_ACP2 Malonyl-ACP Acyl_FabF Acyl-FabF Intermediate Malonyl_ACP2->Acyl_FabF 2. Malonyl-ACP Binding (Blocked) FabF FabF (β-ketoacyl-ACP synthase II) Acyl_ACP_input->FabF 1. Acylation FabF->Acyl_FabF Acyl_FabF->Ketoacyl_ACP Condensation This compound This compound This compound->Acyl_FabF Binds & Inhibits

Figure 1: Bacterial Fatty Acid Synthesis (FASII) Pathway and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, including enzyme inhibition and whole-cell antibacterial susceptibility tests.

Enzyme Inhibitory Activity

This compound is a highly potent inhibitor of FabF, with nanomolar efficacy, while showing significantly weaker activity against FabH.

Target EnzymeOrganismIC50 ValueReference
FabF Staphylococcus aureus48 nM[1][12]
FabF Escherichia coli160 nM[1][12]
FabF (PAGE Elongation Assay)Staphylococcus aureus0.13 µg/mL (0.29 µM)[16][17]
FabH Staphylococcus aureus67 µM[1][12]
FabH (PAGE Elongation Assay)Staphylococcus aureus109 µg/mL (247 µM)[16][17]

Table 1: In vitro inhibitory concentrations (IC50) of this compound against key FASII condensing enzymes.

Antibacterial Spectrum

This compound demonstrates potent activity against a wide range of Gram-positive bacteria, including strains resistant to currently used antibiotics. It shows no cross-resistance with other antibiotic classes.[4][6][15]

Bacterial StrainResistance ProfileMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)Methicillin-Resistant< 1.0[1]
Enterococcus faecalis (VRE)Vancomycin-Resistant< 1.0[1]
Streptococcus pneumoniaePenicillin-Resistant4[16][17]
Staphylococcus aureus (Smith)-0.5 - 2[16]
Enterococcus faecium (VRE)Vancomycin-Resistant< 0.06[17]
Escherichia coli (tolC mutant)Efflux-Negative2[17]
Candida albicans-> 64[16]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against various microbial strains.

Experimental Protocols

The characterization of this compound's activity relies on several key experimental methodologies.

Discovery: Antisense Differential Sensitivity Assay

This whole-cell screening strategy was central to the discovery of this compound.[4][8][12]

  • Principle : A strain of S. aureus is engineered to express antisense mRNA against a target gene (e.g., fabF). This reduces the amount of the target protein, making the cell hypersensitive to inhibitors of that specific protein.

  • Methodology :

    • Two agar plates are prepared: one with wild-type S. aureus and another with the fabF antisense-expressing strain.

    • Natural product extracts are spotted onto both plates.

    • Plates are incubated to allow for bacterial growth and diffusion of the extracts.

    • Extracts that produce a significantly larger zone of inhibition on the antisense plate compared to the wild-type plate are identified as potential inhibitors of the target protein (FabF).

    • Positive hits are then subjected to bioassay-guided fractionation to isolate the active compound.[12]

Whole-Cell Fatty Acid Synthesis (FAS) Inhibition Assay

This assay confirms that an inhibitor's antibacterial activity is due to the disruption of lipid biosynthesis in living cells.[15]

  • Principle : The incorporation of a radiolabeled precursor into cellular lipids is measured in the presence of the test compound. A specific reduction in lipid labeling relative to other macromolecular synthesis (DNA, RNA, protein, cell wall) indicates inhibition of the FAS pathway.

  • Methodology :

    • Bacterial cultures (S. aureus) are grown to early-log phase.

    • The culture is divided into aliquots, and serial dilutions of this compound are added.

    • A panel of radiolabeled precursors is added to respective aliquots: 2-[³H]-Glycerol (for phospholipids), [³H]-Thymidine (DNA), [³H]-Uridine (RNA), [³H]-Leucine (protein), and [³H]-Alanine (cell wall).[7]

    • Cells are incubated for a set period to allow for precursor incorporation.

    • The reactions are stopped by adding trichloroacetic acid (TCA) to precipitate macromolecules.

    • The precipitate is collected on a filter, washed, and the radioactivity is measured using a scintillation counter.

    • The IC50 is determined as the this compound concentration that inhibits 50% of the radiolabel incorporation into phospholipids. For this compound, this value was 0.1 µg/mL.[15]

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_validation Preclinical Validation Screen 250,000 Natural Product Extracts Antisense_Assay Antisense Differential Sensitivity Assay (WT vs fabF-knockdown S. aureus) Screen->Antisense_Assay Hit_ID Identify 'Hits' with Selective Activity Antisense_Assay->Hit_ID Bioassay_Fractionation Bioassay-Guided Fractionation Hit_ID->Bioassay_Fractionation Isolation Isolate Pure Compound: This compound Bioassay_Fractionation->Isolation Whole_Cell_FAS Whole-Cell Macromolecule Labeling Assay (Confirms FAS Inhibition) Isolation->Whole_Cell_FAS Biochem_Assay Biochemical Assays (FabF/FabH Enzyme Inhibition) Isolation->Biochem_Assay MIC_Testing MIC Determination (Antibacterial Spectrum) Isolation->MIC_Testing Result1 Result: Selective inhibition of lipid synthesis Whole_Cell_FAS->Result1 Result2 Result: Potent IC50 against FabF Biochem_Assay->Result2 In_Vivo In Vivo Efficacy Studies (e.g., Mouse Infection Model) MIC_Testing->In_Vivo Toxicity Toxicity Assays (e.g., HeLa cell, RBC lysis) MIC_Testing->Toxicity Result3 Result: Broad Gram-positive activity, no cross-resistance MIC_Testing->Result3 Result4 Result: Eradicates S. aureus infection in mice In_Vivo->Result4

Figure 2: Experimental workflow for the discovery and characterization of this compound.
FabF/FabH PAGE Elongation Assay

This biochemical assay directly measures the inhibition of the condensing enzymes using crude cytosolic proteins.[9][16][17]

  • Principle : The assay reconstitutes the fatty acid elongation process in vitro. The addition of malonyl-ACP to an acyl-ACP primer results in the formation of longer-chain β-ketoacyl-ACPs, which can be separated by conformationally sensitive urea-PAGE and visualized.

  • Methodology :

    • Prepare crude cytosolic extracts from S. aureus.

    • The reaction mixture contains the cytosolic extract, an acyl-ACP primer (e.g., hexanoyl-ACP), [¹⁴C]-malonyl-ACP, and NADPH.

    • Serial dilutions of this compound are added to the reaction mixtures.

    • Reactions are initiated and incubated at 37°C.

    • The reactions are quenched, and the protein products are separated on a urea-polyacrylamide gel (urea-PAGE).

    • The gel is dried, and the radiolabeled β-ketoacyl-ACP products are visualized by autoradiography.

    • The intensity of the product bands is quantified to determine the IC50 value, which is the concentration of this compound that reduces product formation by 50%.

Antibacterial Susceptibility (MIC) Testing

The minimum inhibitory concentration (MIC) is determined using the standard broth microdilution method.

  • Principle : The lowest concentration of an antibiotic that prevents visible growth of a bacterium is determined.

  • Methodology :

    • A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Todd-Hewitt broth).[16]

    • Each well is inoculated with a standardized bacterial suspension (e.g., 10⁵ CFU).[16]

    • The plate is incubated at 37°C overnight.

    • The MIC is read as the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.

Visualizing the Molecular Interaction

This compound's inhibitory mechanism is a classic example of non-covalent, competitive inhibition that is dependent on a specific enzyme state.

Binding_Mechanism E FabF (Free Enzyme) Cys163-SH E_AcylACP FabF • Acyl-ACP Complex E->E_AcylACP + Acyl-ACP E_Acyl Acyl-FabF Intermediate (Cys163-S-Acyl) E_AcylACP->E_Acyl - ACP (Acylation) E_Acyl_Ptm Acyl-FabF • this compound (Inhibited Complex) E_Acyl->E_Acyl_Ptm + this compound E_Acyl_MalACP Ternary Complex (Acyl-FabF • Malonyl-ACP) E_Acyl->E_Acyl_MalACP + Malonyl-ACP E_Acyl_Ptm->E_Acyl_MalACP Binding of Malonyl-ACP is blocked Products β-Ketoacyl-ACP + FabF E_Acyl_MalACP->Products Condensation Products->E Product Release AcylACP Acyl-ACP ACP ACP Ptm This compound MalACP Malonyl-ACP

Figure 3: Logical diagram of this compound's preferential binding to the Acyl-FabF intermediate.

Conclusion and Future Perspectives

This compound is a potent and selective inhibitor of the bacterial fatty acid synthesis elongation condensing enzyme FabF. Its novel mechanism of action, lack of cross-resistance to existing antibiotic classes, and efficacy against clinically important resistant pathogens make it an exceptionally promising lead compound.[4][6][18] While it demonstrates excellent in vivo efficacy, initial studies noted that continuous administration was required, suggesting a non-ideal pharmacokinetic profile, potentially due to rapid renal clearance.[4][19]

Future research for drug development professionals will likely focus on synthetic modifications of the this compound scaffold to improve its pharmacokinetic properties while retaining its potent antibacterial activity.[13][19][20] For researchers and scientists, this compound remains an invaluable chemical probe for studying the intricacies of the FASII pathway and the mechanisms of bacterial resistance.[14][21] The discovery and characterization of this compound serve as a powerful testament to the success of innovative, target-directed screening strategies in the ongoing fight against antibiotic resistance.

References

preliminary in vivo studies of platensimycin

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Preliminary In Vivo Studies of Platensimycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vivo studies conducted on this compound, a novel antibiotic with a unique mechanism of action. This compound, a natural product isolated from Streptomyces platensis, has demonstrated potent activity against a range of Gram-positive bacteria, including drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[1][2] Its primary mechanism of action is the selective inhibition of β-ketoacyl-(acyl-carrier-protein) synthase I/II (FabF/B), a critical enzyme in the bacterial fatty acid synthesis (FASII) pathway.[2][3] This guide synthesizes key findings on its efficacy, pharmacokinetics, and metabolic fate, presenting detailed experimental protocols and data to inform future research and development efforts.

Despite its promising antibacterial profile, the clinical advancement of this compound has been hindered by unfavorable pharmacokinetic properties, primarily rapid clearance.[4][5][6] This document details these challenges and summarizes the evaluation of various analogues designed to improve in vivo stability and efficacy.

Data Presentation

The following tables summarize the quantitative data from key in vivo studies, focusing on pharmacokinetics and antibacterial efficacy.

Table 1: Pharmacokinetic Properties of this compound (PTM) and Platencin (PTN) in Mice

CompoundDose & RouteKey FindingsReference
This compound (PTM) 3 mg/kg IVExhibited poor pharmacokinetics with high clearance. Plasma concentration dropped from 20 µM to 10 nM within 2 hours.[1]
10 mg/kg OralLow oral bioavailability.[1]
Platencin (PTN) 3 mg/kg IVExhibited poor pharmacokinetics with high clearance.[1]
10 mg/kg OralLow oral bioavailability.[1]

Data sourced from studies in male C57Bl/6 mice.[1]

Table 2: In Vivo Efficacy of this compound in a Murine S. aureus Kidney Infection Model

Treatment (Continuous Infusion)Outcome in Infected KidneysReference
50 µg/h Small decrease in viable S. aureus cells.[7]
100 µg/h 10⁴-fold (4-log) reduction in viable S. aureus. 20% of kidneys sterilized.[7]
150 µg/h 10⁵-fold (5-log) reduction in viable S. aureus. 40% of kidneys sterilized.[7]

Table 3: In Vivo Efficacy of this compound Analogues in a Murine Peritonitis Model (MRSA)

CompoundDose (mg/kg, IP)Survival Rate (after 7 days)Key ObservationsReference
Saline Control N/A0%-[4][8]
This compound (PTM) 100%Mice did not survive beyond 24 hours.[4][8]
Vancomycin 10 - 50100%Positive control.[4][8]
6t (6-pyrenyl PTM) 1080%Significantly improved survival over PTM.[4]
500% (within 48h)Potential toxicity observed at higher dosage.[4]
A4 1060%Better efficacy than PTM.[8]
4 1040%Slight improvement over PTM.[8]
B8 1040%Slight improvement over PTM.[8]
PTM-2t N/AImproved EfficacyShowed improved efficacy over PTM.[5]

Table 4: In Vivo Efficacy of this compound Analogues in a Murine Skin Infection Model (MRSA)

Treatment (Topical Ointment)Bacterial Load Reduction (CFU/g of skin)ComparisonReference
Untreated Control (7.9 ± 0.9) × 10⁸ CFU/gBaseline infection level.[3][8]
Mupirocin (2 mg) Reduced to (6.5 ± 2.4) × 10⁵ CFU/gClinical standard, positive control.[3]
A28 (2 mg) Reduced to (2.7 ± 1.8) × 10⁶ CFU/gComparable efficacy to mupirocin.[3]
A4 (2 mg) Reduced to (1.0 ± 0.3) × 10⁶ CFU/g~790-fold reduction compared to control.[8]
PTM (4 mg) Reduced viable S. aureus significantly.Highly effective in reducing bacterial count.[5]
PTM-2t (4 mg) Reduced viable S. aureus significantly.Highly effective in reducing bacterial count.[5]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are synthesized from multiple cited studies to provide a comprehensive guide.

Protocol 1: Murine Peritonitis Model for Systemic Infection

This protocol is used to evaluate the systemic efficacy of this compound and its analogues against a lethal MRSA infection.

  • Animal Model: 6 to 8-week-old female C57BL/6j mice (18–21 g) are used.[4]

  • Bacterial Strain: A clinically isolated MRSA strain is grown overnight to prepare the inoculum.

  • Infection Induction:

    • Mice are infected via intraperitoneal (IP) injection with approximately 2 × 10⁷ Colony Forming Units (CFUs) of the MRSA inoculum.[4]

    • The inoculum is delivered in a 0.5 mL volume of physiological saline containing 5% (w/v) hog gastric mucin to enhance virulence.[4][7]

  • Treatment Regimen:

    • Test compounds (e.g., PTM, analogues, vancomycin) are formulated in a suitable vehicle (e.g., 2.5% DMSO, 30% propanediol, 30% PEG400, and 37.5% saline).[4]

    • One hour and five hours post-infection, mice are treated with the compound via IP injection (typically 0.2 mL volume).[4][5] Doses ranging from 10 mg/kg to 50 mg/kg are common.[4]

  • Endpoint Analysis:

    • Survival: Mice are monitored twice daily for 7 days, and survival rates and body weights are recorded.[4]

    • Bacterial Load: For mechanistic studies, a subset of mice is euthanized at a specific time point (e.g., 12 hours post-infection).[4] Blood and kidneys are collected aseptically. Kidneys are homogenized in saline.[4]

    • Blood samples and kidney homogenates are serially diluted, plated on agar plates, and incubated overnight at 37°C to determine the bacterial CFU count.[4]

Protocol 2: Murine Skin Infection Model

This model assesses the efficacy of topical formulations of this compound and its derivatives.

  • Animal Model: Female BALB/c mice are typically used.[3][8]

  • Infection Induction:

    • A specific area of the skin is prepared (e.g., shaved and minor abrasions made).

    • An inoculum of MRSA is applied to the prepared skin area to establish a localized infection.

  • Treatment Regimen:

    • Test compounds are formulated into an ointment.

    • A specified amount of the ointment (e.g., 2-4 mg) is applied topically to the infected area twice a day for a period of 7 days.[3][5]

  • Endpoint Analysis:

    • After the treatment period, mice are euthanized.

    • The infected skin tissue is excised, weighed, and homogenized.

    • The homogenate is serially diluted and plated to determine the bacterial load (CFU per gram of tissue), providing a quantitative measure of treatment efficacy.[3]

Protocol 3: Single-Dose Pharmacokinetic (PK) Evaluation

This protocol outlines the procedure for determining the basic pharmacokinetic parameters of this compound.

  • Animal Model: 8 to 10-week-old male C57Bl/6 mice are used.[1]

  • Compound Formulation: The test compound is formulated in a vehicle suitable for injection, such as 10% DMSO, 10% Tween80, and 80% water.[1]

  • Administration:

    • Intravenous (IV): A single dose (e.g., 3 mg/kg) is administered via the tail vein.[1]

    • Oral (PO): A single dose (e.g., 10 mg/kg) is administered by oral gavage.[1]

  • Sample Collection:

    • Blood samples are collected at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 6h, 8h) post-administration.[1]

    • Plasma is separated by centrifugation.

  • Sample Analysis:

    • Plasma proteins are precipitated using acetonitrile.[1]

    • The concentration of the compound in the plasma is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1]

    • PK parameters such as clearance, half-life, and bioavailability are calculated from the resulting concentration-time curve.

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action, experimental design, and metabolic challenges associated with this compound.

Platensimycin_Mechanism_of_Action cluster_FASII Bacterial Fatty Acid Synthesis (FASII) Pathway AcetylCoA Acetyl-CoA FabH FabH (Initiation) AcetylCoA->FabH MalonylACP Malonyl-ACP MalonylACP->FabH FabFB FabF/B (Elongation) MalonylACP->FabFB AcylACP Acyl-ACP (Growing Chain) FabH->AcylACP Condensation AcylACP->FabFB KetoacylACP β-Ketoacyl-ACP FabFB->KetoacylACP Condensation ElongatedAcylACP Elongated Acyl-ACP (n+2 carbons) KetoacylACP->ElongatedAcylACP Reduction Steps ElongatedAcylACP->FabFB Next Cycle FattyAcids Fatty Acids for Cell Membrane ElongatedAcylACP->FattyAcids This compound This compound This compound->FabFB Inhibits Murine_Peritonitis_Workflow cluster_bacterial_load Bacterial Load Analysis Start Start: 6-8 week old C57BL/6j mice Infection Infection: IP injection of MRSA (2x10^7 CFU in mucin) Start->Infection T1 Time = 1 hour Infection->T1 T5 Time = 5 hours T1->T5 Treatment Treatment: IP injection of Test Compound / Vehicle T1->Treatment T5->Treatment Monitoring Monitor Survival & Weight Daily (for 7 days) Treatment->Monitoring T12 Time = 12 hours Treatment->T12 Endpoint1 Endpoint: Survival Analysis Monitoring->Endpoint1 Euthanize Euthanize Mice T12->Euthanize Harvest Harvest Kidneys & Blood Euthanize->Harvest Homogenize Homogenize Kidneys Harvest->Homogenize Plate Serial Dilution & Plate on Agar Homogenize->Plate Incubate Incubate @ 37°C Plate->Incubate Count Count CFUs Incubate->Count Endpoint2 Endpoint: Determine Bacterial Load Count->Endpoint2 Platensimycin_Metabolic_Liabilities cluster_metabolism Metabolic Inactivation Pathways PTM This compound (Active) Amide Amide Bond Hydrolysis Amide Hydrolysis PTM->Hydrolysis Glucuronidation Glucuronidation PTM->Glucuronidation Oxidation Oxidation (e.g., Cytochrome P450) PTM->Oxidation Clearance Rapid Renal Clearance PTM->Clearance Amide->Hydrolysis Target Site Hydrolyzed Inactive Metabolites (Platensic Acid & Amine Fragment) Hydrolysis->Hydrolyzed Glucuronide Glucuronide Conjugate Glucuronidation->Glucuronide Oxidized Oxidized Metabolite Oxidation->Oxidized Excretion Excretion in Urine Clearance->Excretion

References

Methodological & Application

Enantioselective Synthesis of the Platensimycin Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of the core structure of platensimycin, a potent antibiotic with a novel mechanism of action. The information presented is compiled from seminal works by leading research groups in the field of organic synthesis.

Introduction

This compound, isolated from Streptomyces platensis, has garnered significant attention due to its unique tetracyclic core and its inhibition of bacterial fatty acid synthase (FabF). Its complex architecture has made it a challenging target for total synthesis, leading to the development of several innovative and elegant enantioselective strategies. This document outlines three prominent and successful approaches for the asymmetric construction of the this compound core, pioneered by the research groups of K.C. Nicolaou, Hisashi Yamamoto, and Arun K. Ghosh. Each approach utilizes a distinct key strategy to establish the critical stereocenters of the molecule.

Key Enantioselective Strategies and Comparative Data

The three primary strategies discussed herein are:

  • Nicolaou's Rhodium-Catalyzed Asymmetric Cycloisomerization: This approach features a rhodium-catalyzed [4+2] cycloisomerization of an enyne to construct a key spirocyclic intermediate with high enantioselectivity.

  • Yamamoto's Intramolecular Robinson Annulation: This strategy employs an organocatalyzed intramolecular Michael addition followed by an aldol condensation to forge the tetracyclic core.

  • Ghosh's Intramolecular Diels-Alder Reaction: This synthesis utilizes a thermal intramolecular Diels-Alder reaction of a triene derived from a chiral pool starting material to set the stereochemistry of the core structure.

The following tables summarize the key quantitative data for each of these synthetic routes, allowing for a direct comparison of their efficiency at critical steps.

Table 1: Key Reaction Data for Nicolaou's Rhodium-Catalyzed Asymmetric Cycloisomerization
Step No.ReactionStarting MaterialProductYield (%)Enantiomeric Excess (ee)
1Rh-catalyzed Asymmetric CycloisomerizationDieneyneSpirocyclic Aldehyde86>99%
2Cyanohydrin Formation and ProtectionSpirocyclic AldehydeProtected Cyanohydrin99 (2 steps)-
3Anionic CyclizationProtected CyanohydrinTricyclic Intermediate86-
4SmI₂-mediated Radical CyclizationTricyclic IntermediateTetracyclic Alcohol46-
5Acid-catalyzed EtherificationTetracyclic AlcoholThis compound Core87-
Table 2: Key Reaction Data for Yamamoto's Intramolecular Robinson Annulation
Step No.ReactionStarting MaterialProductYield (%)Diastereomeric Ratio (dr)
1Asymmetric Diels-AlderMethyl cyclopentadiene & Methyl acrylateBicyclic ester92>99:1
2Oxidative DecarboxylationBicyclic esterBicyclic ketone75-
3Baeyer-Villiger OxidationBicyclic ketoneBicyclic lactone68-
4Reductive Cyanation (one pot)Bicyclic lactoneBicyclic cyanide85-951:1
5Intramolecular Robinson AnnulationBicyclic enone-aldehydeThis compound Core-5:1
Table 3: Key Reaction Data for Ghosh's Intramolecular Diels-Alder Reaction
Step No.ReactionStarting MaterialProductYield (%)Diastereomeric Ratio (dr)
1Petasis OlefinationBicyclic lactoneEnol ether--
2Hydroboration-OxidationEnol etherPrimary alcohol812:1
3Intramolecular Diels-AlderTrieneTetracyclic Core--

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies.

Nicolaou_Workflow start Dieneyne Precursor step1 Rh-catalyzed Asymmetric Cycloisomerization start->step1 [Rh((S)-BINAP)]SbF6 intermediate1 Spirocyclic Aldehyde step1->intermediate1 86% yield, >99% ee step2 Cyanohydrin Formation & Protection intermediate1->step2 intermediate2 Protected Cyanohydrin step2->intermediate2 99% yield step3 Anionic Cyclization intermediate2->step3 KHMDS intermediate3 Tricyclic Intermediate step3->intermediate3 86% yield step4 SmI2-mediated Radical Cyclization intermediate3->step4 SmI2, HFIP intermediate4 Tetracyclic Alcohol step4->intermediate4 46% yield step5 Acid-catalyzed Etherification intermediate4->step5 TFA end This compound Core step5->end 87% yield

Caption: Nicolaou's enantioselective synthesis workflow.

Yamamoto_Workflow start Methyl cyclopentadiene + Methyl acrylate step1 Asymmetric Diels-Alder start->step1 BLA catalyst intermediate1 Bicyclic Ester step1->intermediate1 92% yield, >99:1 dr step2 Oxidative Decarboxylation intermediate1->step2 intermediate2 Bicyclic Ketone step2->intermediate2 75% yield step3 Baeyer-Villiger Oxidation intermediate2->step3 intermediate3 Bicyclic Lactone step3->intermediate3 68% yield step4 Reductive Cyanation intermediate3->step4 intermediate4 Bicyclic Cyanide step4->intermediate4 85-95% yield, 1:1 dr step5 Wadsworth-Emmons & Oxidative Cleavage intermediate4->step5 intermediate5 Bicyclic Enone-Aldehyde step5->intermediate5 step6 Intramolecular Robinson Annulation intermediate5->step6 L-proline, NaOH end This compound Core step6->end 5:1 dr

Caption: Yamamoto's enantioselective synthesis workflow.

Ghosh_Workflow start (+)-Carvone step1 Multi-step conversion start->step1 intermediate1 Bicyclic Lactone step1->intermediate1 step2 Petasis Olefination intermediate1->step2 Cp2TiMe2 intermediate2 Enol Ether step2->intermediate2 step3 Hydroboration-Oxidation intermediate2->step3 1. 9-BBN 2. H2O2, NaOH intermediate3 Primary Alcohol step3->intermediate3 81% yield, 2:1 dr step4 Multi-step conversion intermediate3->step4 intermediate4 Triene Precursor step4->intermediate4 step5 Intramolecular Diels-Alder intermediate4->step5 Heat end This compound Core step5->end

Caption: Ghosh's enantioselective synthesis workflow.

Detailed Experimental Protocols

I. Nicolaou's Rhodium-Catalyzed Asymmetric Cycloisomerization

Step 1: Rh-catalyzed Asymmetric Cycloisomerization of Dieneyne to Spirocyclic Aldehyde [1]

  • Reagents and Conditions: To a solution of the dieneyne precursor in 1,2-dichloroethane (DCE) is added [Rh((S)-BINAP)]SbF₆ (5 mol%). The reaction mixture is stirred at room temperature for 12 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the spirocyclic aldehyde.

  • Quantitative Data: Yield: 86%, Enantiomeric excess (ee): >99%.[1]

Step 3: Anionic Cyclization of Protected Cyanohydrin [1]

  • Reagents and Conditions: A solution of the protected cyanohydrin in tetrahydrofuran (THF) is cooled to 0 °C. Potassium bis(trimethylsilyl)amide (KHMDS) (0.5 M in toluene, 1.5 equiv) is added dropwise. The reaction is stirred at 0 °C for 10 minutes.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.

  • Quantitative Data: Yield: 86%.[1]

II. Yamamoto's Intramolecular Robinson Annulation

Step 1: Asymmetric Diels-Alder Reaction [2]

  • Reagents and Conditions: A solution of methyl acrylate and methyl cyclopentadiene in a suitable solvent is treated with a Brønsted acid-assisted chiral Lewis acid (BLA) catalyst (2 mol%) at low temperature.

  • Work-up and Purification: The reaction is quenched and purified by standard methods to yield the bicyclic ester.

  • Quantitative Data: Yield: 92%, Diastereomeric ratio (dr): >99:1.[2]

Step 5: Intramolecular Robinson Annulation [2]

  • Reagents and Conditions: The bicyclic enone-aldehyde precursor is dissolved in a suitable solvent and treated with L-proline. After the initial Michael addition, the reaction mixture is treated with sodium hydroxide to effect the aldol condensation and dehydration.[2][3]

  • Work-up and Purification: The reaction mixture is neutralized and extracted. The organic layer is dried and concentrated, and the product is purified by column chromatography.

  • Quantitative Data: Diastereomeric ratio (dr): 5:1.[2][3]

III. Ghosh's Intramolecular Diels-Alder Reaction

Step 3: Hydroboration-Oxidation of Enol Ether [4]

  • Reagents and Conditions: To a solution of the enol ether in THF is added 9-borabicyclo[3.3.1]nonane (9-BBN). The mixture is stirred at room temperature. Subsequently, the solution is treated with aqueous sodium hydroxide and hydrogen peroxide.

  • Work-up and Purification: The reaction is quenched and the product is extracted, dried, and purified by column chromatography.

  • Quantitative Data: Yield: 81% (as a 2:1 mixture of diastereomers).

Step 5: Intramolecular Diels-Alder Reaction [4][5]

  • Reagents and Conditions: A solution of the triene precursor in a high-boiling solvent (e.g., toluene or xylene) is heated to a high temperature (typically >180 °C) in a sealed tube.

  • Work-up and Purification: After cooling, the solvent is removed in vacuo, and the residue is purified by flash chromatography to afford the tetracyclic core.

Conclusion

The enantioselective synthesis of the this compound core has been successfully achieved through multiple, distinct strategies. The Nicolaou group's rhodium-catalyzed cycloisomerization provides excellent enantiocontrol in the initial key step. Yamamoto's approach, featuring a diastereoselective Robinson annulation, offers an elegant organocatalytic route. The Ghosh synthesis demonstrates the utility of the intramolecular Diels-Alder reaction from a chiral pool starting material. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific stereochemical outcomes required for analog synthesis in drug discovery programs. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers in the field.

References

Troubleshooting & Optimization

Navigating the Challenges of Platensimycin Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purification of platensimycin, a potent antibiotic with a novel mechanism of action, can present a number of challenges. This technical support center provides troubleshooting guides and frequently asked questions to address specific issues that may be encountered during the experimental process, ensuring a smoother and more efficient workflow.

The unique chemical structure of this compound, a secondary metabolite from Streptomyces platensis, underpins its valuable therapeutic potential but also contributes to complexities in its isolation and purification.[1] Common issues such as low yield, poor purity, and compound degradation can arise. This guide offers detailed methodologies and troubleshooting strategies to mitigate these problems.

Frequently Asked Questions (FAQs)

Q1: What are the initial extraction options for this compound from the fermentation broth?

A1: The initial extraction of this compound typically involves separating the compound from the fermentation supernatant. One established method utilizes highly porous XAD-16 resin to adsorb this compound from the broth.[2]

Q2: What are the common steps in a this compound purification protocol?

A2: A common multi-step protocol involves initial extraction from the fermentation broth, followed by one or more chromatographic steps. Historically, a two-step process involving Sephadex LH-20 liquid chromatography and reversed-phase HPLC has been used.[1] A modified approach eliminates the Sephadex LH-20 step.[1] For larger scale production, a protocol involving XAD-16 resin adsorption, elution, and subsequent polyamide chromatography has been detailed.[2]

Q3: What are the known stability issues with this compound?

A3: this compound is known to have unfavorable pharmacokinetic properties and is susceptible to in vivo instability.[3][4] The primary liabilities include amide hydrolysis, glucuronidation, and oxidation.[3][4] These instabilities can also be a concern during purification, especially if harsh pH conditions or prolonged exposure to certain solvents are involved.

Q4: What is the solubility profile of this compound?

A4: this compound has poor water solubility. It is soluble in organic solvents such as ethanol, methanol, DMF, and DMSO.[5] This is a critical factor to consider when choosing solvents for extraction and chromatography.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification process and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete extraction from fermentation broth: The initial adsorption to the resin may be inefficient.- Optimize the contact time and amount of XAD-16 resin used. - Ensure the pH of the fermentation supernatant is suitable for this compound binding to the resin.
Loss during solvent partitioning: this compound may not fully partition into the desired solvent phase.- Adjust the pH of the aqueous layer before extraction with an organic solvent like CH2Cl2 to maximize partitioning.[2] - Perform multiple extractions with smaller volumes of the organic solvent.
Degradation during purification: The amide bond in this compound is susceptible to hydrolysis.[3][4]- Avoid extreme pH conditions during all purification steps. - Work at lower temperatures to minimize degradation. - Minimize the duration of the purification process.
Low Purity Co-elution of impurities: Other metabolites from Streptomyces platensis with similar properties may co-elute with this compound.- Optimize the gradient in reversed-phase HPLC to improve separation. - Consider using a different stationary phase or a multi-step HPLC purification with different column chemistries. - Polyamide chromatography can be an effective step to remove certain impurities.[2]
Presence of related compounds: this compound exists alongside congeners like platencin.[6]- High-resolution chromatography techniques are essential to separate these closely related structures. - Analytical methods such as HPLC and mass spectrometry should be used to confirm the identity and purity of the final product.
Poor Peak Shape in HPLC Compound insolubility: this compound has poor water solubility.[5]- Ensure the mobile phase has a sufficient percentage of organic solvent to maintain solubility. - Dissolve the sample in a strong organic solvent (e.g., DMSO, methanol) before injection, but use a small injection volume to avoid solvent effects.
Interaction with the stationary phase: The compound may exhibit secondary interactions with the HPLC column.- Add a small amount of an ion-pairing agent or an acid (e.g., formic acid, trifluoroacetic acid) to the mobile phase to improve peak shape.

Experimental Protocols

Protocol 1: Large-Scale Purification from Fermentation Broth[2]
  • Adsorption: Pass approximately 60 L of fermentation supernatant through a column packed with highly porous XAD-16 resin to adsorb this compound.

  • Elution: Elute the resin with 80% ethanol (pH 10).

  • Solvent Extraction (Impurity Removal): Basify the eluate with NaOH and extract with CH2Cl2 to remove hydrophobic impurities.

  • Solvent Extraction (Product): Acidify the resulting aqueous layer with HCl and extract again with CH2Cl2 to obtain crude this compound.

  • Polyamide Chromatography: Further purify the crude extract using polyamide chromatography.

  • Precipitation: Elute the polyamide column with 80% ethanol and acidify the elute with HCl to precipitate the purified this compound.

  • Lyophilization: Lyophilize the precipitate to obtain the final product.

Protocol 2: General Laboratory-Scale Purification (Adapted from[1])
  • Initial Extraction: Extract the this compound from the fermentation broth using a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH to be acidic.

  • Solvent Evaporation: Evaporate the organic solvent to obtain a crude extract.

  • Reversed-Phase HPLC: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and purify using reversed-phase HPLC.

    • Column: C18 column

    • Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% formic acid to improve peak shape) is typically used.

    • Detection: UV detection at a wavelength appropriate for this compound.

  • Fraction Collection and Analysis: Collect fractions corresponding to the this compound peak and confirm purity using analytical HPLC and mass spectrometry.

Visualizing the Workflow

To aid in understanding the purification process, the following diagrams illustrate the key steps and decision points.

G cluster_extraction Initial Extraction cluster_purification Purification cluster_final Final Product Fermentation Broth Fermentation Broth Resin Adsorption (XAD-16) Resin Adsorption (XAD-16) Fermentation Broth->Resin Adsorption (XAD-16) Solvent Extraction Solvent Extraction Fermentation Broth->Solvent Extraction Elution Elution Resin Adsorption (XAD-16)->Elution Crude Extract Crude Extract Solvent Extraction->Crude Extract Elution->Crude Extract Polyamide Chromatography Polyamide Chromatography Crude Extract->Polyamide Chromatography Reversed-Phase HPLC Reversed-Phase HPLC Crude Extract->Reversed-Phase HPLC Fraction Collection 1 Fraction Collection 1 Polyamide Chromatography->Fraction Collection 1 Fraction Collection 2 Fraction Collection 2 Reversed-Phase HPLC->Fraction Collection 2 Precipitation/Lyophilization Precipitation/Lyophilization Fraction Collection 1->Precipitation/Lyophilization Pure this compound Pure this compound Fraction Collection 2->Pure this compound Precipitation/Lyophilization->Pure this compound G cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting cluster_peak Peak Shape Troubleshooting Start Start Low_Yield Low Yield? Start->Low_Yield Low_Purity Low Purity? Low_Yield->Low_Purity No Optimize_Extraction Optimize Extraction (Resin/Solvent) Low_Yield->Optimize_Extraction Yes Poor_Peak_Shape Poor Peak Shape? Low_Purity->Poor_Peak_Shape No Optimize_HPLC_Gradient Optimize HPLC Gradient Low_Purity->Optimize_HPLC_Gradient Yes End End Poor_Peak_Shape->End No Increase_Organic_Solvent Increase Organic Solvent % Poor_Peak_Shape->Increase_Organic_Solvent Yes Check_pH Check pH During Partitioning Optimize_Extraction->Check_pH Minimize_Degradation Minimize Degradation (Temp/Time/pH) Check_pH->Minimize_Degradation Minimize_Degradation->Low_Purity Change_Stationary_Phase Change Stationary Phase Optimize_HPLC_Gradient->Change_Stationary_Phase Add_Polyamide_Step Add Polyamide Chromatography Change_Stationary_Phase->Add_Polyamide_Step Add_Polyamide_Step->Poor_Peak_Shape Check_Sample_Solvent Check Sample Solvent Increase_Organic_Solvent->Check_Sample_Solvent Add_Mobile_Phase_Modifier Add Mobile Phase Modifier (e.g., acid) Check_Sample_Solvent->Add_Mobile_Phase_Modifier Add_Mobile_Phase_Modifier->End

References

Technical Support Center: Enhancing Platensimycin Pharmacokinetics Through Structural Modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for modifying the structure of platensimycin to improve its pharmacokinetic profile.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis and pharmacokinetic evaluation of this compound analogs.

Question: Our synthesized this compound analogs show good in vitro activity but perform poorly in vivo. What are the likely causes and how can we address this?

Answer: Poor in vivo efficacy despite good in vitro activity is a common challenge with this compound and is almost always linked to unfavorable pharmacokinetic properties.[1][2] The primary issue is rapid clearance from the body, leading to low systemic exposure.[3]

  • Troubleshooting Steps:

    • Confirm Metabolic Stability: The amide bond linking the two main structural domains of this compound can be susceptible to hydrolysis. Analyze plasma samples post-administration for metabolites to determine if the compound is being rapidly broken down.

    • Assess Renal Clearance: this compound's high polarity can lead to rapid excretion through the kidneys. Measure the concentration of the drug in urine to quantify the extent of renal clearance.

    • Investigate Plasma Protein Binding: Although not the primary issue, low plasma protein binding can contribute to a higher free fraction of the drug, making it more available for clearance. Evaluate the plasma protein binding of your analogs.

    • Consider Efflux Pump Activity: In Gram-negative bacteria, efflux pumps can limit the effectiveness of this compound.[2] While this is a mechanism of resistance rather than a pharmacokinetic issue in the host, it's a critical consideration for broad-spectrum activity.

Question: We are having difficulty with the synthesis of the tetracyclic cage of this compound. Are there common pitfalls or alternative strategies?

Answer: The synthesis of the complex tetracyclic ketolide core is a significant challenge. Common issues include low yields in multi-step sequences and difficulties in achieving the desired stereochemistry.

  • Troubleshooting/Alternative Approaches:

    • Domino Reactions: Some successful syntheses have employed domino reactions, such as an aldol-oxa-Michael reaction, to construct key parts of the core in a highly diastereoselective manner.

    • Chiral Pool Synthesis: Using inexpensive chiral starting materials like (S)-lactic acid can provide a stereocontrolled route to the core.

    • Rhodium-Catalyzed Carbonyl Ylide Cycloaddition: This has been used as a key step in forming the cage structure.[4] Optimization of the substrate is crucial for achieving the correct isomer.[4]

    • Simplification of the Cage: Structure-activity relationship (SAR) studies have shown that the cage domain can be significantly modified or simplified without a total loss of biological activity.[5] Consider synthesizing analogs with less complex cage structures, such as those based on a cyclohexenone core, which can be easier to prepare.[5]

Question: What are the most promising structural modifications to improve the half-life and oral bioavailability of this compound?

Answer: The goal is to increase metabolic stability and/or reduce renal clearance.

  • Promising Modifications:

    • Amide Bond Replacement: Replacing the amide linker with a more stable isostere, such as a urea linkage, has been investigated to improve metabolic stability.[1]

    • Modulation of Lipophilicity: While the tetracyclic core is lipophilic, strategic modifications can be made to optimize the overall lipophilicity of the molecule. This can influence absorption and distribution. Adding lipophilic groups to the aromatic ring has been explored.

    • Blocking Metabolic Hotspots: If specific sites of metabolism are identified (e.g., through metabolite identification studies), these positions can be blocked with groups that are less susceptible to metabolic enzymes, such as fluorine atoms.

    • Introduction of Groups that Promote Oral Absorption: While specific examples for this compound are still exploratory, general strategies include the addition of functionalities that can interact with intestinal transporters or reduce first-pass metabolism.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of this compound (PTM) and its natural analog platencin (PTN) in mice, providing a baseline for comparison with novel analogs.

CompoundRouteT1/2 (h)Cmax (µM)AUC0–8 (µM·h)CLobs (mL min−1 kg−1)Vd (L kg−1)%F (Oral Bioavailability)Reference
This compound (PTM)IV3.520 (at 5 min)1.830.50.8N/A[1]
This compound (PTM)PO-0.050.2--1.9[1]
Platencin (PTN)IV3.218 (at 5 min)1.538.30.9N/A[1]
Platencin (PTN)PO-0.010.05--0.5[1]

Experimental Protocols

General Protocol for Synthesis of this compound Analogs (Amide Coupling)

This protocol describes a common final step in the synthesis of many this compound analogs: the amide coupling of the carboxylic acid-containing moiety (often the complex cage structure) with the amine-containing aromatic piece.

Materials:

  • Carboxylic acid derivative of the tetracyclic core (or other lipophilic moiety)

  • Amine derivative (e.g., a substituted 3-aminobenzoic acid derivative)

  • Amide coupling reagent (e.g., HATU, PyBOP)

  • Organic base (e.g., triethylamine (Et3N), N,N-diisopropylethylamine (DIPEA))

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dichloromethane (DCM))

  • Reagents for deprotection if protecting groups are used (e.g., LiOH for ester hydrolysis, HCl for MOM-ether cleavage)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq.) and the amine (1.0-1.2 eq.) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the organic base (2.0-3.0 eq.) to the mixture.

  • Add the amide coupling reagent (1.0-1.2 eq.) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • If protecting groups are present, perform the necessary deprotection steps. For example, hydrolysis of a methyl ester can be achieved with LiOH in a THF/water mixture.[5]

  • Purify the final deprotected analog by chromatography (e.g., reverse-phase HPLC) to yield the desired compound.

  • Characterize the final product thoroughly using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for evaluating the pharmacokinetic properties of a this compound analog in a mouse model.[1]

Materials:

  • Test compound (this compound analog)

  • Vehicle for dosing (e.g., a mixture of DMSO, propylene glycol, polyethylene glycol 400, and saline)

  • Male C57Bl/6 mice (or other appropriate strain)

  • Dosing syringes and needles (for intravenous and oral administration)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • Intravenous (IV) Administration: Administer the test compound (e.g., at 3 mg/kg) via the tail vein.

    • Oral (PO) Administration: Administer the test compound (e.g., at 10 mg/kg) by oral gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., ~20-30 µL) at multiple time points post-dose. Typical time points could be 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h.

    • Collect blood via retro-orbital bleeding or tail-nick into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Harvest the plasma and store at -80 °C until analysis.

  • Sample Analysis:

    • Precipitate plasma proteins by adding a multiple volume excess of acetonitrile (e.g., 6x volume).

    • Centrifuge to pellet the precipitated protein.

    • Filter the supernatant through a 0.2 µm filter.

    • Analyze the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as half-life (T1/2), maximum concentration (Cmax), area under the concentration-time curve (AUC), clearance (CL), and volume of distribution (Vd).

    • Calculate oral bioavailability (%F) using the formula: %F = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.

Visualizations

Bacterial Fatty Acid Synthesis and this compound Inhibition

fatty_acid_synthesis Mechanism of this compound Action cluster_initiation Initiation cluster_elongation Elongation Cycle Acetyl-CoA Acetyl-CoA FabH FabH Acetyl-CoA->FabH Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH Acetoacetyl-ACP Acetoacetyl-ACP FabH->Acetoacetyl-ACP Growing_Acyl-ACP Growing Acyl-ACP FabF FabF/B Growing_Acyl-ACP->FabF Malonyl-ACP2 Malonyl-ACP Malonyl-ACP2->FabF Ketoacyl-ACP β-Ketoacyl-ACP FabF->Ketoacyl-ACP Reduction_Dehydration_Reduction Reduction, Dehydration, Reduction Ketoacyl-ACP->Reduction_Dehydration_Reduction Multiple Steps Reduction_Dehydration_Reduction->Elongated_Acyl-ACP Elongated Acyl-ACP (n+2 carbons) This compound This compound This compound->FabF

Caption: this compound inhibits the FabF/B enzyme, a key component of the bacterial fatty acid elongation cycle.

Workflow for Developing this compound Analogs with Improved Pharmacokinetics

workflow Iterative Cycle for this compound Analog Development cluster_design Design & Synthesis cluster_evaluation Evaluation cluster_decision Decision Design Analog Design (e.g., Amide isosteres, SAR-guided mods) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Antibacterial Assay (MIC) Purification->InVitro InVivo_PK In Vivo PK Study (Mouse Model) InVitro->InVivo_PK Data_Analysis Data Analysis (T1/2, AUC, %F) InVivo_PK->Data_Analysis Decision Improved PK? Data_Analysis->Decision Decision->Design No Lead_Op Lead Optimization Decision->Lead_Op Yes

Caption: A logical workflow for the design, synthesis, and evaluation of this compound analogs to improve pharmacokinetics.

References

Technical Support Center: Platensimycin Analog Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with platensimycin and its analogs. It addresses potential toxicity issues that may be encountered during experimentation, offering troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: this compound is reported to have low toxicity. Why should I be concerned about toxicity with my analog?

A1: While this compound itself has shown a favorable safety profile in preclinical studies with no observed in vivo toxicity in some cases, chemical modifications to create analogs can significantly alter the molecule's properties.[1][2] Changes to the core structure can affect target specificity, metabolic stability, and off-target interactions, potentially leading to unforeseen cytotoxic effects. Each new analog should be considered a new chemical entity and undergo rigorous toxicity evaluation.

Q2: What is the primary mechanism of action for this compound, and how does it relate to potential toxicity?

A2: this compound selectively inhibits the bacterial enzyme β-ketoacyl-[acyl carrier protein] synthase I/II (FabF/B), which is a crucial component of the type II fatty acid synthesis (FASII) pathway in bacteria.[3] This pathway is distinct from the type I fatty acid synthesis (FASI) system found in mammals, which is the basis for its selective antibacterial activity and low toxicity towards mammalian cells.[4] However, at high concentrations, analogs could potentially interact with other cellular components, leading to off-target toxicity.

Q3: My this compound analog is showing high cytotoxicity in vitro. What are the possible reasons?

A3: High in vitro cytotoxicity could be due to several factors:

  • Off-target activity: The analog may be inhibiting mammalian cellular pathways unrelated to fatty acid synthesis.

  • Mitochondrial toxicity: The compound might be disrupting mitochondrial function, a common source of drug-induced toxicity.

  • Compound aggregation: At higher concentrations, small molecules can form aggregates that are nonspecifically toxic to cells.

  • Degradation: The analog might be unstable in the culture medium, degrading into a more toxic substance.

  • Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be present at a toxic concentration in the final assay.

Q4: Are there any strategies to reduce the toxicity of a promising this compound analog?

A4: Yes, several formulation and medicinal chemistry strategies can be employed. Formulation approaches can modify the pharmacokinetic profile of a drug to reduce peak plasma concentrations (Cmax), which are often associated with toxicity.[5] This can include using controlled-release formulations or encapsulating the drug in nanoparticle-based delivery systems.[1] From a medicinal chemistry perspective, structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies can help identify the specific parts of the molecule responsible for toxicity, allowing for targeted chemical modifications to reduce toxicity while preserving antibacterial activity.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and perform a cell count to verify density.
Edge Effects in Microplates Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill peripheral wells with sterile PBS or medium.[6]
Compound Precipitation Visually inspect the wells under a microscope after adding the compound. If precipitate is observed, try reducing the final concentration or using a different solvent system.
Pipetting Errors Calibrate pipettes regularly. When performing serial dilutions, ensure thorough mixing between each step.
Contamination Regularly check cell cultures for microbial contamination. Use sterile techniques throughout the assay.
Issue 2: Discrepancy Between In Vitro Cytotoxicity and In Vivo Toxicity
Potential Cause Troubleshooting Step
Poor Pharmacokinetics The compound may be rapidly metabolized or cleared in vivo, never reaching toxic concentrations in tissues. Perform pharmacokinetic studies to determine the compound's half-life and exposure levels.
Formulation Issues The formulation used for in vivo studies may not be optimal, leading to low bioavailability. Experiment with different formulation strategies to improve solubility and absorption.[4]
Species-Specific Metabolism The metabolic pathways in the animal model may differ from the in vitro cell line, leading to different toxicity profiles. Consider using multiple cell lines and animal models.
Target Engagement In Vivo The compound may not be reaching its intended off-target site in the whole animal at sufficient concentrations to cause toxicity.

Data Presentation

Table 1: Comparative Cytotoxicity of Hypothetical this compound Analogs

Disclaimer: The following data is for illustrative purposes only and does not represent real experimental results. It is intended to provide a template for presenting cytotoxicity data.

CompoundModificationIC50 (µM) in HepG2 cellsIC50 (µM) in HEK293 cellsTherapeutic Index (HepG2 IC50 / MRSA MIC)
This compoundParent Compound>100>100>200
Analog APhenyl group addition55.278.1110
Analog BAmide linker modification>100>100>250
Analog CDiterpenoid core change12.525.315
Analog DBenzoic acid replacement85.792.4170

Experimental Protocols

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the supernatant.

Materials:

  • Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[8]

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes.[9] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Stop Reaction: Add 50 µL of stop solution to each well.[10]

  • Absorbance Reading: Measure the absorbance at 490 nm.[8]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background and spontaneous release.

Mandatory Visualization

Bacterial Fatty Acid Synthesis Pathway Bacterial Fatty Acid Synthesis (FASII) Pathway and this compound Inhibition cluster_initiation Initiation cluster_elongation Elongation Cycle Acetyl-CoA Acetyl-CoA FabH FabH Acetyl-CoA->FabH Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH Acetoacetyl-ACP Acetoacetyl-ACP FabH->Acetoacetyl-ACP Acyl-ACP Acyl-ACP Acetoacetyl-ACP->Acyl-ACP Enters Elongation FabF_B FabF/B Acyl-ACP->FabF_B Malonyl-ACP2 Malonyl-ACP Malonyl-ACP2->FabF_B Ketoacyl-ACP β-Ketoacyl-ACP FabF_B->Ketoacyl-ACP Reduction1 Reduction (FabG) Ketoacyl-ACP->Reduction1 Hydroxyacyl-ACP β-Hydroxyacyl-ACP Reduction1->Hydroxyacyl-ACP Dehydration Dehydration (FabZ/A) Hydroxyacyl-ACP->Dehydration Enoyl-ACP Enoyl-ACP Dehydration->Enoyl-ACP Reduction2 Reduction (FabI) Enoyl-ACP->Reduction2 Elongated Acyl-ACP Elongated Acyl-ACP Reduction2->Elongated Acyl-ACP Fatty Acids Fatty Acids Elongated Acyl-ACP->Fatty Acids Final Products This compound This compound This compound->FabF_B Inhibits Membrane Lipids Membrane Lipids Fatty Acids->Membrane Lipids Used for

Caption: this compound inhibits the FabF/B enzyme in the bacterial FASII pathway.

Cytotoxicity Workflow General Experimental Workflow for In Vitro Cytotoxicity Assessment cluster_assays Perform Cytotoxicity Assays start Start: Select Cell Line & this compound Analog seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat_cells Treat Cells with Analog incubate1->treat_cells prepare_compound Prepare Serial Dilutions of Analog prepare_compound->treat_cells incubate2 Incubate (24-72h) treat_cells->incubate2 MTT MTT Assay incubate2->MTT LDH LDH Assay incubate2->LDH NRU Neutral Red Uptake incubate2->NRU measure Measure Absorbance/Fluorescence MTT->measure LDH->measure NRU->measure analyze Analyze Data: Calculate % Viability & IC50 measure->analyze end End: Report Results analyze->end

Caption: Workflow for assessing the in vitro cytotoxicity of this compound analogs.

Troubleshooting Logic Troubleshooting Decision Tree for Unexpected Cytotoxicity start Unexpected Cytotoxicity Observed check_controls Are controls (vehicle, untreated) behaving as expected? start->check_controls controls_bad No check_controls->controls_bad No controls_good Yes check_controls->controls_good Yes troubleshoot_assay Troubleshoot basic assay parameters (cell density, reagents, contamination) controls_bad->troubleshoot_assay check_compound Is the compound soluble in media at the tested concentration? controls_good->check_compound compound_precipitates No check_compound->compound_precipitates No compound_soluble Yes check_compound->compound_soluble Yes revisit_formulation Re-evaluate solvent/formulation. Test lower concentrations. compound_precipitates->revisit_formulation confirm_toxicity Is toxicity confirmed with a second, mechanistically different assay? compound_soluble->confirm_toxicity toxicity_not_confirmed No confirm_toxicity->toxicity_not_confirmed No toxicity_confirmed Yes confirm_toxicity->toxicity_confirmed Yes investigate_artifact Investigate potential assay artifact (e.g., compound interferes with assay chemistry) toxicity_not_confirmed->investigate_artifact conclusion Toxicity is likely a true biological effect. Proceed with mechanism of toxicity studies. toxicity_confirmed->conclusion

Caption: A decision tree for troubleshooting unexpected cytotoxicity results.

References

Validation & Comparative

A Comparative Analysis of Platensimycin and Platencin: Unraveling Their Mechanisms of Action in Bacterial Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the inhibitory actions of two potent antibiotics, platensimycin and platencin, reveals distinct yet overlapping mechanisms targeting the essential bacterial fatty acid synthesis (FASII) pathway. While both natural products effectively halt bacterial growth by disrupting the production of vital cell membrane components, their specific molecular targets and inhibitory profiles differ significantly. This guide provides a comprehensive comparison of their mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of their molecular interactions.

This compound, a groundbreaking discovery from Streptomyces platensis, has been identified as a highly selective and potent inhibitor of β-ketoacyl-acyl carrier protein (ACP) synthase II (FabF/B).[1][2] This enzyme plays a crucial role in the elongation of fatty acid chains, a process vital for bacterial survival.[3] this compound's targeted action against FabF leads to a broad-spectrum activity against Gram-positive bacteria, including challenging multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[4]

Shortly after the discovery of this compound, a related compound, platencin, was isolated from the same bacterial strain.[5] Further investigation revealed that platencin also inhibits the FASII pathway but with a broader target profile.[4][6] Unlike the highly selective this compound, platencin acts as a dual inhibitor, targeting both FabF and β-ketoacyl-ACP synthase III (FabH).[5][7] FabH is responsible for initiating the fatty acid synthesis cycle, making its inhibition a critical blow to the entire pathway. This dual-inhibitory action provides platencin with a potent and broad-spectrum antibacterial activity.[5]

Quantitative Comparison of Inhibitory Activity

The differing mechanisms of this compound and platencin are clearly reflected in their inhibitory concentrations (IC₅₀) against their respective target enzymes and their minimum inhibitory concentrations (MIC) against various bacterial strains.

Compound Target Enzyme(s) Organism IC₅₀ MIC (μg/mL) Reference
This compound FabFS. aureus0.13 μg/mL0.1 - 0.32[4][8]
FabFE. coli160 nM[4][6]
FabHS. aureus109 μg/mL[8][9]
Platencin FabFS. aureus1.95 μg/mL0.5 (S. aureus)[5][9]
FabHS. aureus3.91 μg/mL4 (S. pneumoniae)[5][9]
FabH (purified enzyme)S. aureus16.2 ± 4.2 μM[8][9]

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct inhibitory mechanisms of this compound and platencin within the bacterial fatty acid synthesis pathway.

platensimycin_mechanism cluster_fasii Bacterial Fatty Acid Synthesis (FASII) Acetyl_CoA Acetyl-CoA FabH FabH (Initiation) Acetyl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH FabF FabF (Elongation) Malonyl_ACP->FabF Acyl_ACP Growing Acyl-ACP FabH->Acyl_ACP Condensation Acyl_ACP->FabF Fatty_Acid Fatty Acid Acyl_ACP->Fatty_Acid FabF->Acyl_ACP Elongation This compound This compound This compound->FabF Inhibits

Caption: Mechanism of action of this compound.

platencin_mechanism cluster_fasii Bacterial Fatty Acid Synthesis (FASII) Acetyl_CoA Acetyl-CoA FabH FabH (Initiation) Acetyl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH FabF FabF (Elongation) Malonyl_ACP->FabF Acyl_ACP Growing Acyl-ACP FabH->Acyl_ACP Condensation Acyl_ACP->FabF Fatty_Acid Fatty Acid Acyl_ACP->Fatty_Acid FabF->Acyl_ACP Elongation Platencin Platencin Platencin->FabH Inhibits Platencin->FabF Inhibits

Caption: Mechanism of action of Platencin.

Experimental Protocols

The discovery and characterization of this compound and platencin relied on innovative experimental approaches. Below are detailed methodologies for key experiments cited in the comparison.

Antisense Differential Sensitivity Assay

This whole-cell assay was instrumental in identifying inhibitors of specific bacterial targets.[3]

  • Strain Construction: Staphylococcus aureus strains were engineered to express antisense RNA targeting the mRNA of specific FASII enzymes (e.g., fabF). This reduces the cellular concentration of the target protein, making the cells hypersensitive to inhibitors of that protein. A control strain with a vector lacking the antisense construct is also prepared.

  • Plate Preparation: Agar plates are prepared with a lawn of the antisense-expressing strain and the control strain.

  • Compound Application: Test compounds (e.g., natural product extracts) are spotted onto both plates.

  • Incubation and Analysis: The plates are incubated to allow bacterial growth. A larger zone of inhibition on the antisense strain plate compared to the control plate indicates that the compound likely targets the protein whose expression was silenced.

antisense_assay_workflow Start Start Construct_Strains Construct S. aureus strains: - Antisense (e.g., anti-fabF) - Control (vector only) Start->Construct_Strains Prepare_Plates Prepare agar plates with lawn of each strain Construct_Strains->Prepare_Plates Spot_Compounds Spot test compounds on both plates Prepare_Plates->Spot_Compounds Incubate Incubate plates Spot_Compounds->Incubate Measure_Zones Measure zones of inhibition Incubate->Measure_Zones Analyze Analyze Results Measure_Zones->Analyze Larger_Zone Larger inhibition zone on antisense plate? Analyze->Larger_Zone Positive_Hit Positive Hit: Compound targets the silenced protein Larger_Zone->Positive_Hit Yes Negative_Result Negative Result Larger_Zone->Negative_Result No

Caption: Antisense differential sensitivity assay workflow.

FabH/FabF PAGE Elongation Assay

This in vitro assay directly measures the inhibitory activity of compounds on the enzymatic activity of FabH and FabF.[9]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing all the necessary components for fatty acid synthesis, including acetyl-CoA, malonyl-ACP, acyl-ACP, and purified FabH and FabF enzymes.

  • Inhibitor Addition: The test compound (this compound or platencin) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also run.

  • Incubation: The reaction is incubated to allow for the elongation of the fatty acid chain.

  • PAGE Analysis: The reaction products are separated by polyacrylamide gel electrophoresis (PAGE). The elongation of the acyl-ACP substrate is visualized.

  • Quantification and IC₅₀ Determination: The intensity of the product bands is quantified to determine the extent of inhibition at each compound concentration. The IC₅₀ value is then calculated as the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

References

Platensimycin vs. Other FabF Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents with new mechanisms of action. The bacterial fatty acid synthesis (FASII) pathway presents a promising target, as it is essential for bacterial viability and distinct from the mammalian fatty acid synthesis (FASI) pathway. Within the FASII pathway, the β-ketoacyl-acyl carrier protein synthase II (FabF) plays a crucial role in the elongation of fatty acid chains. This guide provides a detailed comparison of the activity of platensimycin, a potent FabF inhibitor, with other well-known inhibitors of fatty acid synthesis, including platencin, cerulenin, and triclosan.

Mechanism of Action of FabF Inhibitors

This compound, a natural product isolated from Streptomyces platensis, exhibits potent, broad-spectrum activity against Gram-positive bacteria by selectively inhibiting FabF.[1][2] Its unique mechanism involves binding to the acyl-enzyme intermediate of FabF, thereby blocking the condensation of malonyl-ACP with the growing acyl chain.[1] This mode of action is distinct from many other antibiotics, making it a valuable candidate for combating resistant strains.

In contrast, platencin, a structurally related natural product, acts as a dual inhibitor of both FabF and FabH (β-ketoacyl-acyl carrier protein synthase III), the enzyme responsible for initiating fatty acid synthesis.[2][3] Cerulenin, an epoxide-containing natural product, irreversibly inhibits FabF by forming a covalent bond with a cysteine residue in the active site.[4][5] Triclosan, a broad-spectrum antimicrobial agent, primarily targets the enoyl-acyl carrier protein reductase (FabI), another essential enzyme in the fatty acid elongation cycle, though it is often discussed in the context of FASII inhibitors.[6]

Comparative Activity of FabF Inhibitors

The following tables summarize the in vitro inhibitory activity of this compound and other selected inhibitors against their target enzymes and various bacterial strains. The data, presented as half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC), are compiled from various studies. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions may vary between studies.

Table 1: In Vitro Enzymatic Inhibition (IC50)

InhibitorTarget EnzymeOrganismIC50
This compound FabFStaphylococcus aureus48 nM[7][8]
FabFEscherichia coli160 nM[7]
FabHStaphylococcus aureus67 µM[7][8]
Platencin FabFStaphylococcus aureus4.6 µM[3][8]
FabHStaphylococcus aureus9.2 µM[3][8]
Cerulenin FabFEscherichia coli20 µM
FabBEscherichia coli3 µM
FabHEscherichia coli700 µM
Triclosan FabIEscherichia coli2 µM[6]
FabI (G93V mutant)Escherichia coli10 µM[6]

Table 2: Minimum Inhibitory Concentration (MIC) Against Bacterial Strains

InhibitorBacterial StrainMIC (µg/mL)
This compound Methicillin-resistant Staphylococcus aureus (MRSA)< 1.0[7]
Vancomycin-resistant Enterococci (VRE)< 1.0[7]
Platencin Methicillin-resistant Staphylococcus aureus (MRSA)0.5 - 2
Vancomycin-resistant Enterococci (VRE)0.5 - 2
Cerulenin Streptococcus aureus64[7]
Triclosan Wild-type Escherichia coli0.5
fabI mutant Escherichia coli32

Experimental Protocols

Accurate and reproducible assessment of inhibitor activity is critical in drug discovery. Below are outlines of common experimental protocols used to determine the IC50 and MIC values for FabF inhibitors.

FabF/FabH Enzymatic Inhibition Assay (Example: PAGE-based Elongation Assay)

This assay measures the ability of an inhibitor to block the elongation of fatty acid chains catalyzed by the FASII enzymes.

  • Enzyme and Substrate Preparation: Purified FabF and/or FabH enzymes, along with other necessary FASII enzymes, are prepared. Key substrates include acetyl-CoA, malonyl-CoA (often radiolabeled, e.g., [14C]malonyl-CoA), and an acyl-ACP primer (e.g., lauroyl-ACP).

  • Reaction Mixture: The assay is typically performed in a buffer solution (e.g., 100 mM sodium phosphate, pH 7.0) containing the FASII enzymes, acyl-CoA substrates, and the acyl carrier protein (ACP).

  • Inhibitor Pre-incubation: The enzymes are pre-incubated with various concentrations of the test inhibitor for a defined period (e.g., 20 minutes at room temperature) to allow for binding.

  • Initiation of Reaction: The reaction is initiated by the addition of radiolabeled malonyl-CoA.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10 minutes).

  • Termination and Analysis: The reaction is stopped, and the products are separated by polyacrylamide gel electrophoresis (PAGE). The extent of fatty acid elongation is quantified by detecting the radiolabeled products.

  • IC50 Determination: The concentration of the inhibitor that results in a 50% reduction in product formation is determined as the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable growth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution of Inhibitor: The inhibitor is serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the inhibitor in which no visible bacterial growth is observed.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the bacterial fatty acid synthesis pathway and a typical experimental workflow for evaluating FabF inhibitors.

FASII_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle cluster_inhibitors Inhibitor Targets Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA AccABCD Acetoacetyl-ACP Acetoacetyl-ACP Acetyl-CoA->Acetoacetyl-ACP FabH Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Malonyl-ACP->Acetoacetyl-ACP Acyl-ACP Acyl-ACP beta-Ketoacyl-ACP beta-Ketoacyl-ACP Acyl-ACP->beta-Ketoacyl-ACP FabF/B beta-Hydroxyacyl-ACP beta-Hydroxyacyl-ACP beta-Ketoacyl-ACP->beta-Hydroxyacyl-ACP FabG trans-2-Enoyl-ACP trans-2-Enoyl-ACP beta-Hydroxyacyl-ACP->trans-2-Enoyl-ACP FabZ/A Acyl-ACP (n+2) Acyl-ACP (n+2) trans-2-Enoyl-ACP->Acyl-ACP (n+2) FabI Membrane Lipids Membrane Lipids Acyl-ACP (n+2)->Membrane Lipids Downstream Processes This compound This compound FabF/B FabF/B This compound->FabF/B Platencin_F Platencin Platencin_F->FabF/B Cerulenin Cerulenin Cerulenin->FabF/B Platencin_H Platencin FabH FabH Platencin_H->FabH Triclosan Triclosan FabI FabI Triclosan->FabI

Caption: Bacterial Fatty Acid Synthesis (FASII) Pathway and Points of Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_whole_cell Whole-Cell Activity cluster_mechanism Mechanism of Action cluster_lead_optimization Lead Optimization A Purify Target Enzymes (FabF, FabH) B Develop & Optimize Enzymatic Assay A->B C Screen Inhibitors (IC50 Determination) B->C D Determine MIC Against Panel of Bacteria C->D E Assess Cytotoxicity (e.g., against mammalian cells) D->E F Determine Mode of Inhibition (e.g., reversible, irreversible) D->F H Lead Compound E->H G Identify Specific Target (e.g., via resistant mutants) F->G G->H

Caption: General Workflow for Evaluating FabF Inhibitors.

References

Platensimycin: A Comparative Guide to its Validation as an Antibacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of platensimycin's performance against other antibacterial agents, supported by experimental data. It is designed to offer a comprehensive overview for researchers, scientists, and professionals involved in drug development.

Executive Summary

This compound, a natural product isolated from Streptomyces platensis, has garnered significant interest as a potential antibacterial agent due to its novel mechanism of action. It selectively inhibits the bacterial fatty acid synthesis (FASII) pathway, a target distinct from most commercially available antibiotics. This unique mechanism allows it to bypass existing resistance pathways, showing potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). However, challenges related to its pharmacokinetic properties have so far hindered its clinical development. This guide details the validation of this compound, comparing its in vitro and in vivo performance with its analogue platencin and standard-of-care antibiotics such as vancomycin and linezolid.

Mechanism of Action: Targeting Fatty Acid Synthesis

This compound's antibacterial effect stems from its highly specific inhibition of β-ketoacyl-[acyl carrier protein (ACP)] synthase I/II (FabF/B), crucial enzymes in the bacterial FASII pathway.[1][2] This pathway is responsible for producing fatty acids, which are essential for building bacterial cell membranes. By binding to the FabF/B enzymes, this compound blocks the elongation of fatty acid chains, leading to the cessation of bacterial growth.[1]

In contrast, its close analogue, platencin, acts as a dual inhibitor, targeting both FabF and FabH, another key enzyme in the same pathway.[3] This dual-targeting mechanism is a notable difference between the two compounds. Other antibiotics, such as isoniazid and triclosan, also target the FASII pathway, but they inhibit a different enzyme, FabI.[2] The majority of antibiotics in clinical use, like vancomycin (cell wall synthesis inhibitor) and linezolid (protein synthesis inhibitor), have entirely different mechanisms of action.

Platensimycin_Mechanism_of_Action cluster_FASII Bacterial Fatty Acid Synthesis II (FASII) Pathway cluster_Inhibitors Inhibitors Acetyl-CoA Acetyl-CoA FabH FabH Acetyl-CoA->FabH Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH FabF_B FabF_B Malonyl-ACP->FabF_B Acetoacetyl-ACP Acetoacetyl-ACP FabH->Acetoacetyl-ACP Initiation Elongation_Cycle Elongation Cycle (FabG, FabZ, FabI) Acetoacetyl-ACP->Elongation_Cycle Acyl-ACP Acyl-ACP Elongation_Cycle->Acyl-ACP Fatty_Acids Fatty Acids (Membrane Synthesis) Elongation_Cycle->Fatty_Acids Acyl-ACP->FabF_B FabF_B->Elongation_Cycle Elongation This compound This compound This compound->FabF_B Inhibits Platencin Platencin Platencin->FabH Inhibits Platencin->FabF_B

Caption: Inhibition of the bacterial FASII pathway by this compound and platencin.

In Vitro Activity: A Comparative Analysis

This compound demonstrates potent, broad-spectrum activity against a variety of Gram-positive bacteria, including strains resistant to other classes of antibiotics.[1] Its efficacy is particularly noteworthy against MRSA and VRE. The following tables summarize the minimum inhibitory concentration (MIC) values of this compound and its comparators.

Table 1: this compound and Platencin In Vitro Activity
OrganismThis compound MIC (µg/mL)Platencin MIC (µg/mL)
Staphylococcus aureus (MSSA)0.50.5-1
Staphylococcus aureus (MRSA)0.50.5-1
S. aureus (Linezolid-resistant)11
S. aureus (Vancomycin-intermediate)0.51
Enterococcus faecium (VRE)0.1<0.06
Streptococcus pneumoniae14

Data compiled from multiple sources.[3]

Table 2: Comparative In Vitro Activity Against S. aureus
AntibioticMechanism of ActionTypical MIC Range for S. aureus (µg/mL)
This compound Fatty Acid Synthesis (FabF/B) Inhibitor 0.5 - 1
Vancomycin Cell Wall Synthesis Inhibitor1 - 4
Linezolid Protein Synthesis (50S) Inhibitor1 - 4

This table presents a general comparison; direct head-to-head studies may show slight variations. Data compiled from multiple sources.[4]

In Vivo Efficacy: Preclinical Models

This compound has demonstrated efficacy in murine infection models, although its poor pharmacokinetic profile often necessitates continuous infusion to maintain therapeutic concentrations.[1] In a mouse model of S. aureus infection, this compound treatment was shown to eradicate the infection.[5]

Table 3: Comparative In Vivo Efficacy in a Mouse Peritonitis Model
TreatmentDosageOutcome
This compound ~90 µg/h (continuous infusion)Equivalent efficacy to Platencin at 150 µg/h
Platencin 150 µg/h (continuous infusion)3-log reduction in S. aureus CFU in the kidney
Vancomycin 50 mg/kgOften used as a positive control, showing significant bacterial reduction
Linezolid -In other studies, has shown comparable efficacy to vancomycin

Data compiled from multiple sources.[3][6][7][8][9][10]

The requirement for continuous infusion highlights a significant hurdle for the clinical development of the parent compound. Research is ongoing to develop analogues with improved pharmacokinetic properties.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
  • Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and serially diluted (2-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC_Workflow Start Start Serial_Dilution Prepare Serial Dilutions of Antibiotic in 96-well plate Start->Serial_Dilution Inoculate Inoculate Wells with Bacteria Serial_Dilution->Inoculate Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculate Incubate Incubate Plate (35-37°C, 18-24h) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

References

Validating the In Vivo Target Engagement of Platensimycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for validating the in vivo target engagement of platensimycin, a potent antibiotic that inhibits bacterial fatty acid synthesis. We will compare established, indirect methods with modern, direct approaches, offering detailed experimental protocols and supporting data to aid in the design and interpretation of in vivo studies.

This compound exerts its antibacterial effect by selectively inhibiting the β-ketoacyl-[acyl-carrier-protein] synthase I/II (FabF/B), a critical enzyme in the bacterial type II fatty acid synthesis (FASII) pathway.[1][2] Demonstrating that this compound engages with FabF in a living organism is crucial for validating its mechanism of action and guiding further drug development. While early studies confirmed in vivo efficacy through bacterial load reduction[1][2], modern techniques offer a more direct and quantitative assessment of target engagement.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound's activity and the expected outputs from various target engagement validation methods.

Table 1: this compound In Vitro and In Vivo Efficacy Data

ParameterOrganism/SystemValueReference(s)
IC50 (FabF) S. aureus48 nM[3]
IC50 (FabF) E. coli160 nM[3]
MIC Methicillin-Resistant S. aureus (MRSA)< 1.0 µg/mL[3]
MIC Vancomycin-Resistant Enterococci (VRE)< 1.0 µg/mL[3]
In Vivo Efficacy S. aureus infected mouse kidney4-5 log reduction in CFU at 100-150 µg/h

Table 2: Comparison of In Vivo Target Engagement Methodologies

MethodologyPrincipleKey Quantitative OutputAdvantagesDisadvantages
Pharmacodynamic (PD) Readouts (e.g., CFU Reduction) Measures the downstream therapeutic effect of target inhibition.Change in bacterial load (log CFU).Establishes overall efficacy; clinically relevant.Indirect measure of target engagement; influenced by PK/PD factors.
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.Thermal shift (ΔTm) or Isothermal Dose-Response Fingerprint (ITDRF) EC50.Direct, label-free measurement in native cells/tissues; can be used in vivo.[2][3]Requires specific antibodies; may not be suitable for all targets.
Activity-Based Protein Profiling (ABPP) Covalent probes react with the active site of enzymes, which is blocked by prior drug engagement.Percent inhibition of probe labeling.Direct measure of target activity; can profile off-targets.[4]Requires a suitable chemical probe; can be complex to implement in vivo.

Signaling Pathway and Experimental Workflows

Visualizing the mechanism of action and the experimental processes is essential for understanding the validation of target engagement.

platensimycin_pathway This compound's Inhibition of Bacterial Fatty Acid Synthesis cluster_fasii Bacterial Fatty Acid Synthesis II (FASII) Cycle Malonyl_ACP Malonyl-ACP FabF FabF (β-ketoacyl-ACP synthase) Malonyl_ACP->FabF Acyl_ACP_n Acyl-ACP (n carbons) Acyl_ACP_n->FabF Ketoacyl_ACP β-Ketoacyl-ACP FabF->Ketoacyl_ACP Condensation Reduction1 Reduction (FabG) Ketoacyl_ACP->Reduction1 Dehydration Dehydration (FabZ/A) Reduction1->Dehydration Reduction2 Reduction (FabI) Dehydration->Reduction2 Acyl_ACP_n2 Acyl-ACP (n+2 carbons) Reduction2->Acyl_ACP_n2 Acyl_ACP_n2->Acyl_ACP_n Elongation Cycle Fatty Acids Fatty Acids Acyl_ACP_n2->Fatty Acids -> Membrane Lipids This compound This compound This compound->Inhibition Inhibition->FabF Inhibition

Caption: this compound inhibits the FabF enzyme in the FASII pathway.

invivo_workflow General Workflow for In Vivo Target Engagement Validation cluster_animal_model Animal Model cluster_analysis Analysis Infection Induce Bacterial Infection (e.g., S. aureus in mice) Dosing Administer this compound (or vehicle control) Infection->Dosing Tissue_Harvest Harvest Infected Tissues (e.g., kidney, spleen) at various time points Dosing->Tissue_Harvest PD_Analysis Pharmacodynamic Analysis (CFU enumeration) Tissue_Harvest->PD_Analysis CETSA_Analysis CETSA Analysis (Thermal shift of FabF) Tissue_Harvest->CETSA_Analysis ABPP_Analysis ABPP Analysis (Probe labeling of FabF) Tissue_Harvest->ABPP_Analysis Efficacy Data Efficacy Data PD_Analysis->Efficacy Data Direct Target Engagement Data Direct Target Engagement Data CETSA_Analysis->Direct Target Engagement Data Direct Target Activity Data Direct Target Activity Data ABPP_Analysis->Direct Target Activity Data

Caption: Workflow for validating this compound's target engagement in vivo.

method_comparison Comparison of In Vivo Target Engagement Validation Methods Methods Method Principle Output PD CFU Reduction Measures downstream therapeutic effect Log reduction in bacterial count CETSA CETSA Ligand binding alters protein thermal stability ΔTm or EC50 of stabilization ABPP ABPP Drug blocks labeling of active enzyme by a covalent probe % Inhibition of probe signal

Caption: Comparison of methods for in vivo target engagement validation.

Experimental Protocols

In Vivo Efficacy Assessment via CFU Reduction (Indirect Method)

This protocol determines the in vivo efficacy of this compound by quantifying the reduction in bacterial load in an infected animal model.

Methodology:

  • Animal Model: Utilize a suitable animal model, such as a neutropenic mouse thigh infection model or a systemic infection model with Staphylococcus aureus.

  • Infection: Inoculate animals with a predetermined lethal or sub-lethal dose of bacteria (e.g., 106 CFU of S. aureus).

  • Drug Administration:

    • Administer this compound via a suitable route (e.g., intraperitoneal or intravenous) at various doses.

    • Include a vehicle-treated control group and a positive control group (e.g., vancomycin).

  • Tissue Collection: At specific time points post-treatment (e.g., 24 hours), euthanize the animals and aseptically harvest the infected tissues (e.g., thighs, kidneys, spleen).

  • CFU Enumeration:

    • Homogenize the collected tissues in sterile phosphate-buffered saline (PBS).

    • Prepare serial dilutions of the tissue homogenates.

    • Plate the dilutions on appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates overnight at 37°C and count the resulting colonies.

  • Data Analysis: Calculate the number of CFU per gram of tissue. Compare the bacterial load in the this compound-treated groups to the vehicle control group to determine the log reduction in CFU.

In Vivo Target Engagement Validation using CETSA® (Direct Method)

This protocol directly assesses the engagement of this compound with its target, FabF, in tissues from infected animals.

Methodology:

  • Animal Model and Dosing: Follow steps 1-3 from the CFU reduction protocol.

  • Tissue Collection and Lysis:

    • Harvest infected tissues from this compound-treated and vehicle-treated animals.

    • Immediately homogenize the tissues in a lysis buffer containing protease inhibitors.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Thermal Challenge:

    • Aliquot the tissue lysates into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

    • Cool the samples on ice.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Protein Detection:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble FabF in each sample using Western blotting with a specific anti-FabF antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble FabF as a function of temperature for both treated and control groups.

    • A shift in the melting curve to a higher temperature for the this compound-treated group indicates target stabilization and therefore, engagement. The difference in the melting temperature (ΔTm) can be quantified.

    • Alternatively, an isothermal dose-response can be performed by heating all samples at a single, optimized temperature and varying the drug concentration to determine an in-cell EC50.

In Vivo Target Engagement Validation using Competitive ABPP (Direct Method)

This protocol measures the occupancy of the FabF active site by this compound in vivo.

Methodology:

  • Animal Model and Dosing: Follow steps 1-3 from the CFU reduction protocol.

  • Tissue Collection and Lysis: Harvest infected tissues and prepare lysates as described in the CETSA protocol.

  • Probe Labeling:

    • Treat the lysates with a broad-spectrum activity-based probe that is known to react with the active site of fatty acid synthases. The probe should contain a reporter tag (e.g., biotin or a fluorophore).

    • In the vehicle-treated group, the probe will label the active FabF enzyme.

    • In the this compound-treated group, the binding of this compound to the FabF active site will block the probe from labeling the enzyme.

  • Analysis of Labeled Proteins:

    • Gel-based: Separate the proteins by SDS-PAGE. If a fluorescent probe is used, visualize the labeled proteins using an in-gel fluorescence scanner. If a biotinylated probe is used, perform a streptavidin blot.

    • Mass Spectrometry-based: For a more comprehensive analysis, use a biotinylated probe to enrich the labeled proteins on streptavidin beads. Digest the enriched proteins and analyze the resulting peptides by quantitative mass spectrometry.

  • Data Analysis:

    • Compare the signal intensity of the labeled FabF between the this compound-treated and vehicle-treated groups.

    • A decrease in the probe signal in the treated group indicates target engagement. The percentage of target engagement can be quantified by normalizing the signal to the vehicle control.

Conclusion

Validating the in vivo target engagement of this compound is a critical step in its development as a therapeutic agent. While traditional pharmacodynamic readouts like CFU reduction are invaluable for demonstrating overall efficacy, they provide an indirect measure of target interaction. Modern methods such as the Cellular Thermal Shift Assay (CETSA®) and Activity-Based Protein Profiling (ABPP) offer direct and quantitative insights into the binding of this compound to its target, FabF, within the complex environment of an infected host.[2][3][4] By employing a combination of these methodologies, researchers can build a comprehensive understanding of this compound's in vivo mechanism of action, dose-response relationship at the target site, and ultimately, increase the probability of its successful clinical translation.

References

Comparative Transcriptomics of Bacteria Treated with Platensimycin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Bacterial Responses to Fatty Acid Synthesis Inhibition

Platensimycin, a potent inhibitor of bacterial fatty acid synthesis II (FASII), has emerged as a promising antibiotic lead, particularly against Gram-positive pathogens. Understanding the global transcriptional changes induced by this compound is crucial for elucidating its precise mechanisms of action, identifying potential resistance pathways, and guiding further drug development. While direct, publicly available comparative transcriptomic studies specifically on this compound-treated bacteria are limited, this guide synthesizes findings from studies on other FASII inhibitors to provide a comprehensive overview of the expected bacterial response.

Mechanism of Action: Targeting Fatty Acid Elongation

This compound selectively inhibits the β-ketoacyl-acyl carrier protein synthase I/II (FabF/B), essential enzymes in the elongation cycle of fatty acid biosynthesis.[1] This targeted inhibition disrupts the production of fatty acids, which are vital components of bacterial cell membranes. The disruption of this fundamental process triggers a cascade of transcriptional responses as the bacterium attempts to compensate and survive.

Expected Transcriptional Landscape in Response to this compound

Based on transcriptomic and proteomic analyses of Staphylococcus aureus and other bacteria treated with various inhibitors of fatty acid synthesis, the following key gene expression changes are anticipated upon this compound treatment:

Table 1: Predicted Gene Regulation in Bacteria Treated with this compound (inferred from FASII inhibitor studies)

Gene CategoryPredicted RegulationKey Genes (Examples)Rationale
Fatty Acid Biosynthesis UpregulationfabA, fabB, fabF, fabG, fabI, fabHCompensatory mechanism to overcome the block in the pathway.[2][3]
Cell Wall Synthesis & Integrity DownregulationmurB, murQ, murG, fmhX, tagADisruption of fatty acid supply impacts the synthesis of peptidoglycan and teichoic acids.[4][5]
Ribosomal Proteins & Protein Synthesis Downregulationrpl, rps gene familiesGeneral stress response and conservation of energy under nutrient-limiting conditions.[4][5]
Amino Acid & Purine Synthesis DownregulationVarious genes in respective pathwaysReduced metabolic activity and viability under antibiotic stress.[4][5]
ABC Transporters DownregulationGenes involved in amino acid and ion transportAltered membrane function and reduced transport activity.[4][5]
Stress Response UpregulationahpC, uspA, heat shock proteinsGeneral response to cellular stress and damage.
Virulence Factors Variablehla, psmα, psmβRegulation can be complex and may be up- or downregulated depending on the specific factor and experimental conditions.

Signaling Pathways and Regulatory Networks

The inhibition of fatty acid biosynthesis by this compound is expected to trigger a complex regulatory response. In Gram-positive bacteria, the transcriptional regulator FapR plays a crucial role in controlling the expression of genes involved in fatty acid and phospholipid synthesis.[6][7] The effector molecule for FapR is malonyl-CoA, an essential precursor in fatty acid synthesis.[7]

FASII_Inhibition_Pathway This compound This compound FabF_B FabF/B This compound->FabF_B inhibits Fatty_Acid_Elongation Fatty Acid Elongation FabF_B->Fatty_Acid_Elongation catalyzes Fatty_Acids Fatty Acids Fatty_Acid_Elongation->Fatty_Acids Membrane_Integrity Cell Membrane Integrity Fatty_Acids->Membrane_Integrity FapR FapR Repressor fab_genes fab genes FapR->fab_genes represses Malonyl_CoA Malonyl-CoA Malonyl_CoA->FapR inactivates

Fig. 1: Simplified signaling pathway of this compound action.

Experimental Protocols for Comparative Transcriptomics

To investigate the transcriptional response of bacteria to this compound, a standard RNA sequencing (RNA-seq) workflow is recommended.

1. Bacterial Culture and Treatment:

  • Grow the bacterial strain of interest (e.g., Staphylococcus aureus) in a suitable broth medium to the mid-logarithmic phase.

  • Expose the culture to a sub-inhibitory concentration of this compound. An untreated culture should be run in parallel as a control.

  • Harvest bacterial cells at various time points (e.g., 30, 60, 120 minutes) post-treatment by centrifugation.

2. RNA Extraction and Purification:

  • Immediately stabilize the bacterial RNA using an RNA stabilization reagent.

  • Lyse the bacterial cells using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) methods.

  • Extract total RNA using a phenol-chloroform-based method or a commercial RNA purification kit.

  • Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

3. Library Preparation and Sequencing:

  • Deplete ribosomal RNA (rRNA) from the total RNA samples to enrich for messenger RNA (mRNA).

  • Construct cDNA libraries from the rRNA-depleted RNA using a commercial library preparation kit.

  • Perform high-throughput sequencing of the cDNA libraries on a platform such as Illumina.

4. Bioinformatic Analysis:

  • Assess the quality of the raw sequencing reads.

  • Align the reads to the reference genome of the bacterial strain.

  • Quantify gene expression levels.

  • Perform differential gene expression analysis between this compound-treated and control samples.

  • Conduct gene ontology (GO) and pathway enrichment analysis to identify significantly affected biological processes and pathways.

RNASeq_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis Culture Bacterial Culture & this compound Treatment Harvest Cell Harvesting Culture->Harvest RNA_Extraction RNA Extraction & Purification Harvest->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control of Raw Reads Sequencing->QC Alignment Read Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DGE Differential Gene Expression Analysis Quantification->DGE Enrichment GO & Pathway Enrichment Analysis DGE->Enrichment

Fig. 2: General workflow for RNA-seq analysis.

Conclusion

The comparative transcriptomic analysis of bacteria treated with this compound is a critical area of research that can provide profound insights into its antibacterial activity and the bacterial response to FASII inhibition. While direct studies on this compound are needed, the existing data from other FASII inhibitors offer a valuable framework for understanding the expected transcriptional changes. The methodologies and expected outcomes presented in this guide are intended to support researchers in designing and interpreting their experiments, ultimately contributing to the development of novel and effective antibacterial therapies.

References

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